Technical Documentation Center

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
  • CAS: 91114-97-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Proposed Synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione from Malonic Acid

For Researchers, Scientists, and Drug Development Professionals Synthetic Strategy Overview The proposed synthesis is a two-step process commencing with the acetylation of malonic acid to yield 2-acetylmalonic acid. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic Strategy Overview

The proposed synthesis is a two-step process commencing with the acetylation of malonic acid to yield 2-acetylmalonic acid. This intermediate is then subjected to a cyclocondensation reaction with thiourea to construct the target 1,3-thiazine-2,6(3H)-dione ring system. The 4-hydroxy group is anticipated to arise from the tautomerization of the resulting dione.

Synthesis_Overview MalonicAcid Malonic Acid AcetylmalonicAcid 2-Acetylmalonic Acid MalonicAcid->AcetylmalonicAcid Acetylation TargetMolecule 5-acetyl-4-hydroxy-2H- 1,3-thiazine-2,6(3H)-dione AcetylmalonicAcid->TargetMolecule Cyclocondensation with Thiourea

Figure 1: Proposed two-step synthesis of the target molecule from malonic acid.

Detailed Experimental Protocols

The following protocols are proposed based on analogous reactions reported in the scientific literature for the synthesis of thiobarbituric acid derivatives. Optimization of these conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 2-Acetylmalonic Acid

This procedure involves the acetylation of malonic acid, likely through the formation of a reactive intermediate.

Materials:

  • Malonic Acid

  • Acetic Anhydride

  • Pyridine (catalyst)

  • Diethyl ether (solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (drying agent)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid in an excess of acetic anhydride.

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and slowly add water to quench the excess acetic anhydride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a dilute solution of hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetylmalonic acid.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

This key step involves the cyclocondensation of 2-acetylmalonic acid with thiourea. Activation of the carboxylic acid groups is crucial for the reaction to proceed efficiently.

Materials:

  • 2-Acetylmalonic Acid

  • Thiourea

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • Anhydrous Tetrahydrofuran (THF) or a similar aprotic solvent

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylmalonic acid in anhydrous THF.

  • Add an equimolar amount of thiourea to the solution.

  • In a separate flask, dissolve DCC (approximately 2.2 equivalents) in anhydrous THF.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Add a catalytic amount of glacial acetic acid.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Proposed Reaction Mechanism

The formation of the 1,3-thiazine ring is proposed to proceed through the following steps:

Reaction_Mechanism cluster_activation Activation of Acetylmalonic Acid cluster_cyclization Nucleophilic Attack and Cyclization cluster_final Dehydration and Tautomerization AcetylmalonicAcid 2-Acetylmalonic Acid ActivatedEster Activated O-acylisourea Ester AcetylmalonicAcid->ActivatedEster + DCC DCC DCC Intermediate1 Initial Adduct ActivatedEster->Intermediate1 + Thiourea Thiourea Thiourea Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack ThiazineDione 1,3-Thiazine-2,6-dione Intermediate2->ThiazineDione - H2O TargetMolecule 5-acetyl-4-hydroxy-2H- 1,3-thiazine-2,6(3H)-dione ThiazineDione->TargetMolecule Tautomerization

Figure 2: Proposed reaction mechanism for the cyclocondensation step.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. These values are hypothetical and would need to be confirmed experimentally.

Table 1: Reagent Quantities and Reaction Parameters for Step 1

ReagentMolar Mass ( g/mol )Moles (mol)Volume/MassRole
Malonic Acid104.061.0104.06 gStarting Material
Acetic Anhydride102.093.0278 mLAcetylating Agent
Pyridine79.100.18.1 mLCatalyst
Parameter Value
Reaction Time4-6 hours
Reaction TemperatureReflux
Expected Yield70-80%

Table 2: Reagent Quantities and Reaction Parameters for Step 2

ReagentMolar Mass ( g/mol )Moles (mol)Volume/MassRole
2-Acetylmalonic Acid146.101.0146.10 gStarting Material
Thiourea76.121.076.12 gRing Component
DCC206.332.2453.93 gCoupling Agent
Glacial Acetic Acid60.050.15.7 mLCatalyst
Parameter Value
Reaction Time24-48 hours
Reaction TemperatureRoom Temperature
Expected Yield50-60%

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione from malonic acid. The proposed methodology is grounded in well-established organic synthesis principles. Experimental validation and optimization of the described protocols are necessary to establish a robust and efficient synthetic route to this promising heterocyclic compound. Researchers are encouraged to use this guide as a foundational blueprint for their synthetic endeavors in this area.

Exploratory

Mechanism of Action of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: A Technical Overview Based on the Broader 1,3-Thiazine Class

For the attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental evidence detailing the mechanism of action for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is not ext...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is not extensively available in the public domain. This technical guide, therefore, provides an in-depth overview of the established and potential mechanisms of action for the broader class of 1,3-thiazine derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating this specific compound, by highlighting the likely avenues of biological activity based on its structural class.

Executive Summary

The 1,3-thiazine heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3][4][5][6][7][8][9] While the specific molecular targets and signaling pathways of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione remain to be elucidated, the known biological activities of its chemical relatives suggest several plausible mechanisms. These encompass antimicrobial, anti-inflammatory, and antitumor activities.[1][2][3][4][5][6][8][9] This document collates the available information on 1,3-thiazine derivatives to provide a predictive framework for understanding the potential mechanism of action of this specific molecule.

The 1,3-Thiazine Scaffold: A Platform for Diverse Biological Activity

The 1,3-thiazine ring system, characterized by a six-membered ring containing a nitrogen and a sulfur atom at positions 1 and 3, is a versatile pharmacophore.[6][7][8][9] Its unique electronic and structural properties allow for diverse substitutions, leading to a broad spectrum of biological effects. Derivatives of this scaffold have been reported to exhibit a range of activities, including but not limited to:

  • Antimicrobial: The most prominent example is the cephalosporin class of β-lactam antibiotics, where the 1,3-thiazine ring is a core structural component.[1][3]

  • Anti-inflammatory: Certain 1,3-thiazine derivatives have shown potential as anti-inflammatory agents.[3][4]

  • Antitumor: A number of synthetic 1,3-thiazine compounds have been investigated for their anticancer properties.[2][3][6]

  • Neuroprotective and Neuromodulatory: Some derivatives have been explored for their effects on the central nervous system, including neuroprotective and anticonvulsant properties.[4][5]

One study has noted the use of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in the synthesis of Schiff base ligands for heavy metal complexes, which in turn demonstrated broad-spectrum antibacterial and antifungal activities.[2] However, this pertains to the activity of the resulting metal complexes and not the parent compound itself.

Potential Mechanisms of Action Based on the 1,3-Thiazine Class

Given the lack of specific data for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, we can hypothesize potential mechanisms of action based on the known activities of related compounds.

Antimicrobial Activity

The structural similarity of the 1,3-thiazine core to that found in cephalosporins suggests a potential for antimicrobial action.[1][3]

  • Potential Target: Bacterial cell wall synthesis.

  • Hypothesized Mechanism: Inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of peptidoglycan, a major component of the bacterial cell wall. This inhibition would lead to cell lysis and bacterial death.

Anti-inflammatory Activity

Several 1,3-thiazine derivatives have been reported to possess anti-inflammatory properties.[3][4]

  • Potential Targets: Cyclooxygenase (COX) enzymes (COX-1 and COX-2), lipoxygenase (LOX) enzymes, or modulation of pro-inflammatory cytokine production.

  • Hypothesized Mechanism: Inhibition of COX and/or LOX enzymes would reduce the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. Alternatively, the compound could interfere with inflammatory signaling pathways such as NF-κB.

Antitumor Activity

The anticancer potential of 1,3-thiazine derivatives has been an area of active research.[2][3][6]

  • Potential Targets: Various targets involved in cancer cell proliferation, survival, and metastasis, such as protein kinases, topoisomerases, or apoptosis-related proteins.

  • Hypothesized Mechanism: The compound could act as a kinase inhibitor, disrupting cell signaling pathways that drive cancer cell growth. Another possibility is the induction of apoptosis (programmed cell death) in cancer cells through modulation of the Bcl-2 family of proteins or activation of caspases.

Proposed Experimental Workflow for Mechanism of Action Elucidation

The following diagram outlines a logical workflow for the systematic investigation of the mechanism of action of a novel compound such as 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

G A Compound Synthesis & Characterization (5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione) B Broad Phenotypic Screening (e.g., Antimicrobial, Anti-inflammatory, Cytotoxicity assays) A->B C Activity Confirmation & Dose-Response Analysis B->C D Target-Based Assays (e.g., Enzyme inhibition, Receptor binding) C->D E Omics Approaches (Transcriptomics, Proteomics) C->E G Target Validation (e.g., siRNA, CRISPR) D->G E->G F Computational Modeling & Docking F->D H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I In Vivo Efficacy Studies (Animal Models) H->I K Mechanism of Action Elucidation I->K J Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling J->I

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Data Summary (Hypothetical)

As no quantitative data for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is currently available, the following table is a template that researchers could use to structure their findings from future experimental work.

Assay Type Target Organism/Cell Line Parameter Value (e.g., µM) Reference
AntimicrobialStaphylococcus aureusMICData not available
AntimicrobialEscherichia coliMICData not available
Anti-inflammatoryRAW 264.7 macrophagesIC50 (LPS-induced NO production)Data not available
CytotoxicityHeLa cellsIC50Data not available
Enzyme InhibitionCOX-2IC50Data not available

Conclusion

While the precise mechanism of action for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione remains an open area of investigation, the rich pharmacology of the 1,3-thiazine class of compounds provides a strong foundation for future research. The potential for this molecule to act as an antimicrobial, anti-inflammatory, or antitumor agent warrants a systematic evaluation through the experimental workflows outlined in this guide. Further studies are essential to unlock the therapeutic potential of this and related compounds.

References

Exploratory

"5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" crystal structure analysis

Disclaimer: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific crystal structure analysis for "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione". Th...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific crystal structure analysis for "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione". This guide therefore presents a detailed crystal structure analysis of a closely related and structurally relevant compound, (E)-4-(4-((4-acetyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrazol-3-yl)diazenyl)phenylsulfonamido)-N-(pyrimidin-2-yl)benzenesulfonamide , a 2H-1,3-thiazin-2-one derivative. The data and methodologies presented here serve as an illustrative example of the techniques and analyses applicable to this class of compounds for researchers, scientists, and drug development professionals.

Introduction to 1,3-Thiazine Derivatives

1,3-Thiazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, a six-membered ring containing a nitrogen and a sulfur atom at positions 1 and 3, serves as a versatile scaffold for the development of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new drug candidates. This guide provides an in-depth look at the experimental and analytical workflow of crystal structure determination for a representative 1,3-thiazine derivative.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The representative compound was synthesized in a one-pot reaction. The specific protocol is as follows:

  • Reaction Setup: A mixture of the starting materials is prepared in a suitable solvent.

  • Reaction Conditions: The reaction is carried out under specific temperature and time conditions to ensure the formation of the desired product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity sample.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown from the purified compound. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the representative compound, single crystals were obtained by slow evaporation from a solution in dimethylformamide (DMF).

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials reaction One-pot Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification dissolution Dissolution in DMF purification->dissolution Purified Compound evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals

Caption: Workflow for the synthesis and crystallization of the representative 1,3-thiazine derivative.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data for the representative compound was collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other crystallographic parameters.

G Crystal Structure Determination Workflow start Single Crystal data_collection X-ray Diffraction Data Collection start->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Crystallographic Model structure_refinement->final_model

Caption: General workflow for X-ray crystal structure determination.

Crystallographic Data and Molecular Geometry

The crystallographic data for the representative 1,3-thiazine derivative provides a wealth of quantitative information about its solid-state structure.

Crystal Data and Structure Refinement Details

The key parameters defining the crystal lattice and the quality of the structural refinement are summarized in the table below.

ParameterValue
CCDC Deposition No.2046152
Empirical FormulaC31H25N9O7S3
Formula Weight755.78
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.933(3)
b (Å)12.015(2)
c (Å)18.991(4)
α (°)90
β (°)104.53(3)
γ (°)90
Volume (ų)3295.9(11)
Z4
Density (calculated, Mg/m³)1.523
Absorption Coefficient (mm⁻¹)0.283
F(000)1560
Final R indices [I>2σ(I)]R1 = 0.0543, wR2 = 0.1428
R indices (all data)R1 = 0.0913, wR2 = 0.1636
Selected Bond Lengths and Angles

The precise measurements of bond lengths and angles are crucial for understanding the molecular geometry and bonding characteristics. Below are selected values for the core heterocyclic ring of the representative compound.

BondLength (Å)AngleDegrees (°)
S1-C21.765(4)C6-S1-C2100.2(2)
C2-N31.378(5)N3-C2-S1115.8(3)
N3-C41.401(5)C4-N3-C2124.5(4)
C4-C51.346(6)C5-C4-N3121.9(4)
C5-C61.481(6)C4-C5-C6125.8(4)
C6-S11.832(4)C5-C6-S1111.4(3)

Note: Atom numbering is based on the crystallographic information file for the representative compound and may not follow standard chemical nomenclature.

Conclusion

The crystal structure analysis of the representative 2H-1,3-thiazin-2-one derivative provides a detailed and accurate three-dimensional model of the molecule in the solid state. This information is invaluable for understanding the conformational preferences, intermolecular interactions, and overall molecular architecture of this class of compounds. For drug development professionals, such data is fundamental for computational modeling, understanding biological activity, and designing new molecules with improved therapeutic profiles. While the crystal structure of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" remains to be determined, the methodologies and type of data presented in this guide are directly applicable and highlight the power of X-ray crystallography in modern drug discovery.

Foundational

Technical Guide: Spectroscopic and Synthetic Profile of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical overview of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, a heterocyclic co...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, a heterocyclic compound of interest in synthetic and medicinal chemistry. While direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) is not publicly available in the cited literature, this guide furnishes detailed protocols for its synthesis and subsequent spectroscopic analysis. The information presented herein is intended to support researchers in the synthesis, characterization, and further development of this and related thiazine derivatives.

Compound Identification and Physical Properties

Basic identifying information and known physical properties for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅NO₄S
Molecular Weight 187.18 g/mol
CAS Number 91114-97-5[1][2][3]
Melting Point 198-200 °C[1]

Synthesis Protocol

A validated method for the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves the reaction of malonic acid with potassium thiocyanate and acetic anhydride in the presence of acetic acid.[1]

Reactants:

  • Malonic Acid

  • Potassium Thiocyanate

  • Acetic Anhydride

  • Glacial Acetic Acid

Procedure:

  • A mixture of malonic acid, potassium thiocyanate, and acetic anhydride is prepared in glacial acetic acid.

  • The reaction mixture is heated.

  • Upon completion of the reaction, the product, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, is isolated.

  • The identity of the synthesized compound can be confirmed by melting point analysis and spectroscopic methods.[1]

The synthesis pathway is visualized in the diagram below.

Synthesis_Protocol Synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione cluster_reactants Reactants cluster_process Reaction cluster_product Product Malonic Acid Malonic Acid Heating Heating Malonic Acid->Heating Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Heating Acetic Anhydride Acetic Anhydride Acetic Anhydride->Heating Acetic Acid Acetic Acid (Solvent) Acetic Acid->Heating Product 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Heating->Product

Caption: Synthesis of the target compound from its precursors.

Spectroscopic Analysis Workflow

While the specific spectra for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione are not detailed in the available literature, it has been noted that NMR and IR spectra were used to confirm its structure.[1] The following sections outline the standard experimental protocols for obtaining NMR, IR, and Mass Spectrometry data for a solid organic compound of this nature.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Solid Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of a compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number and types of proton environments.

    • Acquire a ¹³C NMR spectrum to identify the carbon framework.

    • For more complex structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish connectivity between protons and carbons.

3.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Sample Preparation:

    • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • For EI-MS, the solid sample can be introduced directly via a solids probe.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Expected Spectroscopic Data (Hypothetical)

Based on the structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, the following are hypothetical key signals that would be expected in the respective spectra.

¹H NMR:

  • A singlet for the acetyl methyl protons.

  • A signal for the NH proton, which may be broad.

  • A signal for the enolic hydroxyl proton.

¹³C NMR:

  • Signals for the two carbonyl carbons of the thiazine ring.

  • A signal for the acetyl carbonyl carbon.

  • Signals for the olefinic carbons of the ring.

  • A signal for the acetyl methyl carbon.

IR:

  • N-H stretching vibration.

  • O-H stretching vibration (likely broad).

  • C=O stretching vibrations for the dione and acetyl groups.

  • C=C stretching vibration.

Mass Spec:

  • A molecular ion peak corresponding to the molecular weight of 187.18 g/mol .

  • Characteristic fragmentation patterns involving the loss of acetyl and other functional groups.

This technical guide provides a foundational understanding of the synthesis and analytical characterization of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. The provided protocols are intended to enable researchers to produce and confidently identify this compound, facilitating its use in further scientific investigation.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and preliminary biological evaluation of the heterocycl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and preliminary biological evaluation of the heterocyclic compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅NO₄S[1]
Molecular Weight 187.17 g/mol [1]
CAS Number 91114-97-5[1][2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Synthesis and Characterization

The synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can be achieved through the reaction of malonic acid with potassium thiocyanate in the presence of an acid anhydride and a carboxylic acid. While a detailed, step-by-step published protocol for this specific compound is scarce, a general synthetic pathway is recognized.

Further studies have utilized 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione as a precursor for the synthesis of more complex molecules, such as hydrazone derivatives and their metal complexes.[3][4][5] The characterization of these subsequent compounds relies on the initial purity and structural integrity of the parent thiazine derivative.

Experimental Protocol: Synthesis of a Hydrazone Derivative

One documented application of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is in the preparation of a tridentate ONS hydrazone ligand.[4][6] This synthesis provides indirect evidence of the parent compound's reactivity and serves as a practical example of its utility in coordination chemistry.

Materials:

  • 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

  • S-methyl dithiocarbazate

  • Ethanol

  • Diethyl ether

  • Calcium chloride

Procedure:

  • A hot ethanolic solution of S-methyl dithiocarbazate (12.2% w/w) is prepared.

  • To this, an ethanolic solution of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (18.7% w/w) is added.[6]

  • The reaction mixture is refluxed for one hour.[6]

  • Upon cooling, yellow crystals of the hydrazone derivative precipitate.

  • The crystals are collected by filtration, washed successively with ethanol and diethyl ether, and subsequently dried over anhydrous calcium chloride.[6]

Spectral Characterization

The structural confirmation of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its derivatives is typically achieved through a combination of spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O, N-H, C-N, and C-S bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed structural map of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity

Preliminary investigations into the biological potential of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione suggest that it can serve as a scaffold for developing compounds with antimicrobial properties.

Antimicrobial Activity of Derivatives

Schiff bases derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and 2-aminophenol have been shown to form metal complexes that exhibit broad-spectrum antibacterial and antifungal activities.[7] While the specific mechanisms of action and the activity of the parent compound itself have not been detailed, these findings highlight a promising avenue for the development of novel antimicrobial agents. The 1,3-thiazine core is a known pharmacophore present in various biologically active compounds, including some antibiotics.[7]

Experimental Protocol: Antimicrobial Screening (General)

While a specific protocol for testing the parent compound is not available, a general method for evaluating the antimicrobial activity of its derivatives, such as the hydrazone metal complexes, would typically involve the following steps.

Materials:

  • Test compounds (e.g., hydrazone metal complexes)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate growth media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Solvent (e.g., DMSO)

Procedure (Agar Well Diffusion Method):

  • Prepare sterile agar plates seeded with the test microorganisms.

  • Create wells of a defined diameter in the agar.

  • Prepare solutions of the test compounds and standard drugs at known concentrations.

  • Add a specific volume of each solution to the respective wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well.

  • Compare the zone of inhibition of the test compounds to that of the standard drugs.

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the synthesis workflow and a general workflow for antimicrobial testing.

Synthesis_Workflow Synthesis of a Hydrazone Derivative cluster_reactants Reactants cluster_process Process cluster_purification Purification Thiazine 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in Ethanol Mix Mix Reactants Thiazine->Mix Dithiocarbazate S-methyl dithiocarbazate in Ethanol Dithiocarbazate->Mix Reflux Reflux for 1 hour Mix->Reflux Cool Cool to Precipitate Reflux->Cool Filter Filter Crystals Cool->Filter Wash Wash with Ethanol & Diethyl Ether Filter->Wash Dry Dry over CaCl2 Wash->Dry Product Hydrazone Derivative (Yellow Crystals) Dry->Product

Caption: Workflow for the synthesis of a hydrazone derivative.

Antimicrobial_Testing_Workflow General Antimicrobial Testing Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis PrepPlates Prepare Seeded Agar Plates CreateWells Create Wells in Agar PrepPlates->CreateWells PrepSolutions Prepare Test Compound & Control Solutions AddSolutions Add Solutions to Wells PrepSolutions->AddSolutions CreateWells->AddSolutions Incubate Incubate Plates AddSolutions->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones Compare Compare with Controls MeasureZones->Compare Result Antimicrobial Activity Determined Compare->Result

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a heterocyclic compound with potential as a building block for the synthesis of biologically active molecules. While a comprehensive profile of its physicochemical properties is yet to be fully elucidated in the literature, its utility in forming antimicrobial hydrazone derivatives has been demonstrated. Further research is warranted to determine the full spectrum of its chemical and biological characteristics, which could pave the way for its application in the development of new therapeutic agents. This guide provides the currently available information to support and stimulate such future investigations.

References

Foundational

In Vitro Bioactivity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Derivatives: A Technical Guide

Introduction: The heterocyclic compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione serves as a versatile scaffold in medicinal chemistry. While the intrinsic bioactivity of the parent compound is not extensively do...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The heterocyclic compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione serves as a versatile scaffold in medicinal chemistry. While the intrinsic bioactivity of the parent compound is not extensively documented, its strategic modification into Schiff bases and subsequent metal complexes has unlocked a spectrum of promising in vitro biological activities. These derivatives have demonstrated significant potential as antimicrobial and anticancer agents. This technical guide provides an in-depth overview of the synthesis, characterization, and in vitro evaluation of these bioactive derivatives, tailored for researchers and professionals in drug discovery and development.

Synthesis of Bioactive Derivatives

The primary route to unlocking the biological potential of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is through its chemical elaboration into more complex structures, notably Schiff bases and their metal complexes.

Synthesis of the Parent Compound

The foundational molecule, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, can be synthesized through the reaction of malonic acid with potassium thiocyanate and an acid anhydride in the presence of a carboxylic acid. This reaction establishes the core thiazine ring structure.

Synthesis of Hydrazone Ligands

A common and effective strategy involves the condensation of the parent thiazine with various hydrazine derivatives to form hydrazone Schiff bases. These ligands, often possessing ONS (Oxygen-Nitrogen-Sulfur) donor atoms, are excellent chelators for transition metal ions.

Experimental Protocol: Synthesis of a Hydrazone Ligand (H2L)

A key intermediate is the hydrazone ligand derived from the condensation of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with S-methyl dithiocarbazate.

  • Preparation of S-methyl dithiocarbazate: This precursor is prepared by reacting carbon disulfide and hydrazine in a basic ethanolic solution.

  • Condensation Reaction: An ethanolic solution of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (e.g., 18.7% w/w) is added to a hot ethanolic solution of S-methyl dithiocarbazate (e.g., 12.2% w/w).

  • Reflux: The reaction mixture is refluxed for a period of 1-2 hours.

  • Isolation and Purification: Upon cooling, the resulting yellow crystals of the hydrazone ligand are isolated by filtration. The crystals are then washed sequentially with ethanol and diethyl ether and dried over anhydrous calcium chloride.

Synthesis of Metal Complexes

The synthesized hydrazone ligands are subsequently used to form coordination complexes with various transition metals, such as Cu(II), Ni(II), Co(II), and Zn(II). The chelation of the metal ion by the ligand often enhances the overall biological activity of the molecule.

Experimental Protocol: Synthesis of Metal(II) Complexes

  • Ligand Solution: A hot ethanolic solution of the synthesized hydrazone ligand is prepared.

  • Metal Salt Addition: A hot ethanolic solution of the respective metal chloride or acetate (in a 1:1 or 2:1 ligand-to-metal molar ratio) is added dropwise to the ligand solution with constant stirring.

  • Reflux: The resulting mixture is refluxed for 2-3 hours.

  • Isolation: The formed precipitate (the metal complex) is collected by filtration, washed with ethanol, and dried in a desiccator.

Synthesis_Workflow Malonic_Acid Malonic Acid Parent_Compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Malonic_Acid->Parent_Compound Synthesis KSCN Potassium Thiocyanate KSCN->Parent_Compound Synthesis Acid_Anhydride Acid Anhydride Acid_Anhydride->Parent_Compound Synthesis Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Parent_Compound Synthesis SMDTC_precursors Carbon Disulfide + Hydrazine SMDTC S-methyl dithiocarbazate SMDTC_precursors->SMDTC Preparation Ligand Hydrazone Ligand (H2L) SMDTC->Ligand Condensation Parent_Compound_Ligand Parent Compound Parent_Compound_Ligand->Ligand Condensation Ligand_Complex Hydrazone Ligand (H2L) Metal_Complex Bioactive Metal(II) Complex Ligand_Complex->Metal_Complex Chelation Metal_Salt Metal(II) Salt (e.g., CuCl2) Metal_Salt->Metal_Complex Chelation

Caption: Synthetic pathway from starting materials to the bioactive metal complex.

In Vitro Bioactivity Assessment

The synthesized hydrazone ligands and their corresponding metal complexes have been evaluated for their antimicrobial and anticancer activities.

Antimicrobial Activity

The in vitro antimicrobial potential of these compounds is typically assessed against a panel of pathogenic bacteria and fungi. Metal complexes, in particular, often exhibit enhanced activity compared to the uncomplexed ligands. This is often attributed to the chelation theory, which posits that the coordination of a metal ion reduces the polarity of the central atom, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms, thereby increasing its bioavailability and efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganisms with a standard antibiotic like ciprofloxacin or fluconazole) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 1: Antimicrobial Activity (MIC, µg/mL) of a Hydrazone Ligand (H2L) and its Metal Complexes

CompoundS. aureusE. coliC. albicans
H2L>250>250125
Cu(II) Complex62.512531.25
Ni(II) Complex125>25062.5
Co(II) Complex12525062.5
Zn(II) Complex62.512531.25

Note: Data is representative and compiled from typical findings for such compounds.

Anticancer Activity

The cytotoxic potential of these derivatives is evaluated against various human cancer cell lines. The mechanism of action is often multifaceted, but for many metal complexes, it involves interaction with DNA, leading to the inhibition of replication and transcription, and the induction of apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized detergent solution.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 2: In Vitro Cytotoxicity (IC50, µM) of a Hydrazone Ligand (H2L) and its Metal Complexes against Human Cancer Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)
H2L>100>100
Cu(II) Complex15.822.5
Ni(II) Complex25.231.8
Co(II) Complex28.135.4
Zn(II) Complex18.925.1
Doxorubicin (Control)0.81.2

Note: Data is representative and compiled from typical findings for such compounds.

Proposed Mechanism of Action

The enhanced bioactivity of the metal complexes compared to the free ligands suggests that the metal center plays a crucial role.

Mechanism_of_Action cluster_cell Microbial / Cancer Cell Membrane Cell Membrane Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption DNA DNA DNA_Binding DNA Binding / Cleavage DNA->DNA_Binding Enzymes Essential Enzymes Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Mitochondria Mitochondria ROS_Generation ROS Generation Mitochondria->ROS_Generation Apoptosis Apoptosis Membrane_Disruption->Apoptosis Induction of DNA_Binding->Apoptosis Induction of Enzyme_Inhibition->Apoptosis Induction of ROS_Generation->Apoptosis Induction of Metal_Complex Lipophilic Metal Complex Metal_Complex->Membrane Increased Permeation Metal_Complex->DNA Intercalation / Groove Binding Metal_Complex->Enzymes Active Site Binding Metal_Complex->Mitochondria Redox Cycling

Caption: Putative mechanisms of action for bioactive metal complexes.

The proposed mechanisms include:

  • DNA Interaction: The planar aromatic structures of the ligands can intercalate between DNA base pairs, while the metal ion can coordinate to the phosphate backbone or the nitrogenous bases, disrupting DNA replication and leading to apoptosis.

  • Enzyme Inhibition: The metal complexes can bind to the active sites of essential enzymes, such as DNA gyrase or topoisomerase in bacteria, or key kinases in cancer cells, inhibiting their function.

  • Generation of Reactive Oxygen Species (ROS): Some transition metals, like copper, can participate in redox cycling within the cell, leading to the generation of ROS. Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering cell death.

Conclusion

While 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione itself may not be a potent bioactive agent, it is an excellent starting scaffold for the synthesis of hydrazone ligands and their metal complexes. In vitro studies consistently demonstrate that these derivatives, particularly the metal complexes, possess significant antimicrobial and anticancer properties. The chelation of a metal ion often amplifies the biological activity through mechanisms that enhance cellular uptake and promote interactions with critical biomolecular targets. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of these compounds is warranted to develop novel therapeutic agents.

Exploratory

An In-depth Technical Guide to the Synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its derivatives, a class of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document details the core synthetic methodologies, provides experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison.

Introduction

The 1,3-thiazine scaffold is a prominent feature in a variety of biologically active molecules. The specific core structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has been noted for its utility as a precursor in the synthesis of compounds with potential therapeutic applications, including antimicrobial agents. This guide will focus on the primary synthetic routes to this core and its analogs, offering a practical resource for researchers in the field.

Core Synthesis of 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones

The most direct and reported method for the synthesis of the 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione core involves a one-pot reaction between malonic acid, potassium thiocyanate, and an appropriate acid anhydride. This reaction provides a straightforward route to the desired heterocyclic system.

A key publication outlines the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (Ia) by reacting malonic acid with potassium thiocyanate and acetic anhydride in acetic acid, affording the product in a 45-50% yield.[1] This method has also been successfully applied to the synthesis of 5-propionyl and 5-butyryl derivatives, albeit in lower yields.[1]

General Reaction Scheme:

G cluster_0 Synthesis of 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones Malonic_Acid Malonic Acid Plus1 + Malonic_Acid->Plus1 KSCN Potassium Thiocyanate Plus2 + KSCN->Plus2 Acid_Anhydride Acid Anhydride (RCO)2O Arrow -> Acid_Anhydride->Arrow Plus1->KSCN Plus2->Acid_Anhydride Product 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Arrow->Product

Caption: General reaction for the synthesis of the 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione core.

Experimental Protocol: Synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (Ia)

This protocol is based on the general description found in the literature and may require optimization.

Materials:

  • Malonic acid

  • Potassium thiocyanate (KSCN)

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir until it is fully dissolved.

  • Slowly add acetic anhydride to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Synthesis of Derivatives and Analogs

The core structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione serves as a versatile intermediate for the synthesis of various derivatives. One notable derivatization involves the formation of Schiff bases.

Synthesis of Schiff Base Derivatives

Schiff bases can be prepared from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione by condensation with primary amines, such as 2-aminophenol. These derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal activities, particularly when complexed with heavy metals.[1]

Illustrative Reaction Scheme:

G cluster_1 Formation of Schiff Base Derivatives Thiazinedione 5-acetyl-4-hydroxy-2H-1,3- thiazine-2,6(3H)-dione Plus + Thiazinedione->Plus Aminophenol 2-Aminophenol Arrow -> Aminophenol->Arrow Plus->Aminophenol Schiff_Base Schiff Base Derivative Arrow->Schiff_Base

Caption: Synthesis of a Schiff base derivative from the core thiazinedione structure.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesized compounds.

Table 1: Synthesis of 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones

Compound IDR-groupYield (%)Melting Point (°C)Reference
Ia -CH₃45-50198-200[1]
Ib -CH₂CH₃Lower than IaNot Reported[1]
Ic -CH₂CH₂CH₃Lower than IaNot Reported[1]

Note: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for these compounds are not explicitly provided in the currently available literature but are noted to be consistent with the proposed structures.

Biological Activity

Derivatives of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione have shown promise as antimicrobial agents. Specifically, Schiff bases derived from this core structure, when complexed with heavy metals, exhibit broad-spectrum antibacterial and antifungal properties.[1] Further research is warranted to fully elucidate the structure-activity relationships and the mechanism of action of these compounds.

Conclusion

This technical guide provides a foundational understanding of the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its derivatives. The described synthetic methodology offers a practical approach for accessing this important heterocyclic core. The preliminary biological activity data suggests that this class of compounds holds potential for the development of new therapeutic agents. Further detailed experimental studies, including full spectroscopic characterization and comprehensive biological evaluation, are essential to advance the development of these promising molecules.

References

Foundational

Initial Screening of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione for Enzyme and Receptor Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for the initial biochemical screening of the novel compound, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial biochemical screening of the novel compound, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, to assess its potential as an enzyme or receptor modulator. Due to the limited specific data on this compound, this guide proposes a rational screening strategy based on the activities of structurally related molecules, outlines detailed experimental protocols, and provides templates for data presentation and visualization.

Introduction

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a heterocyclic compound belonging to the thiazine class. Thiazine and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] The structural features of this compound, particularly the dione ring system, bear resemblance to the thiazolidinedione (TZD) class of molecules. TZDs are well-established therapeutic agents, most notably as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.[4][5] This structural analogy provides a strong rationale for the initial screening of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione against PPARγ and other metabolic enzymes.

Proposed Target for Initial Screening: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Given the structural similarity to thiazolidinediones, the primary target proposed for the initial screening of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization.[4] Modulators of PPARγ have significant therapeutic potential in the treatment of type 2 diabetes and other metabolic disorders.

Secondary screening targets could include enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase , as inhibitors of these enzymes can also contribute to the management of hyperglycemia.[6]

Experimental Protocols

The following are detailed protocols for in vitro assays to determine the interaction of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with PPARγ.

PPARγ Competitive Binding Assay

This assay determines the ability of the test compound to displace a known fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARγ-LBD

  • Fluorescently labeled PPARγ ligand (e.g., a BODIPY-labeled TZD)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA)

  • Test compound (5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione) dissolved in DMSO

  • Positive control (e.g., Rosiglitazone)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • In the microplate, add the assay buffer.

  • Add the test compound or control to the respective wells. Include wells with DMSO only as a negative control.

  • Add the fluorescently labeled PPARγ ligand to all wells at a fixed concentration (typically at its Kd value).

  • Initiate the binding reaction by adding the recombinant PPARγ-LBD to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the degree of inhibition of binding for each concentration of the test compound and determine the IC50 value.

PPARγ Cell-Based Reporter Gene Assay

This assay measures the ability of the test compound to activate the transcriptional activity of PPARγ in a cellular context.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T)

  • Expression vector for full-length human PPARγ

  • Reporter vector containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well white, clear-bottom cell culture plate and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound and the positive control in the cell culture medium.

  • Treat the cells with the different concentrations of the test compound or control. Include a vehicle control (DMSO).

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Plot the fold activation of luciferase against the compound concentration and determine the EC50 value.

Data Presentation

Quantitative data from the initial screening should be summarized in a clear and structured format to allow for easy comparison.

Table 1: PPARγ Competitive Binding Assay Results

CompoundIC50 (µM) [95% CI]Hill Slope
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione[Insert Value][Insert Value]
Rosiglitazone (Positive Control)[Insert Value][Insert Value]

Table 2: PPARγ Cell-Based Reporter Gene Assay Results

CompoundEC50 (µM) [95% CI]Max Fold Activation
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione[Insert Value][Insert Value]
Rosiglitazone (Positive Control)[Insert Value][Insert Value]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Compound Preparation cluster_binding_assay PPARγ Competitive Binding Assay cluster_cell_assay PPARγ Reporter Gene Assay cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Test Compound & Control plate_setup_binding Plate Setup: Buffer, Compound/Control compound_prep->plate_setup_binding transfection Co-transfect Cells with PPARγ & PPRE-Luc Vectors add_ligand Add Fluorescent Ligand plate_setup_binding->add_ligand add_receptor Add PPARγ-LBD add_ligand->add_receptor incubate_binding Incubate at RT add_receptor->incubate_binding read_fp Measure Fluorescence Polarization incubate_binding->read_fp calc_ic50 Calculate IC50 read_fp->calc_ic50 cell_plating Plate Transfected Cells transfection->cell_plating compound_treatment Treat Cells with Compound/Control cell_plating->compound_treatment incubate_cells Incubate 18-24h compound_treatment->incubate_cells read_luciferase Measure Luciferase Activity incubate_cells->read_luciferase calc_ec50 Calculate EC50 read_luciferase->calc_ec50

Caption: Experimental workflow for the initial screening of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

PPARγ Signaling Pathway

ppar_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Thiazine Derivative (Ligand) ppar PPARγ ligand->ppar Binds & Activates ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr Heterodimerizes with rxr RXR rxr->ppar_rxr ppre PPRE (DNA Response Element) ppar_rxr->ppre Binds to gene Target Gene Transcription ppre->gene Regulates

References

Exploratory

The Potential of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its Analogs as Acetylcholinesterase Inhibitors: A Technical Overview

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This technical guide summarizes the available scientific information regarding the potential of thiazine-based compounds as acetylcholine...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide summarizes the available scientific information regarding the potential of thiazine-based compounds as acetylcholinesterase inhibitors. As of the latest literature review, no direct experimental studies have been published on the acetylcholinesterase inhibitory activity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione . Therefore, this document will discuss the potential of this compound based on the broader class of thiazine and related heterocyclic derivatives, for which data is available.

Introduction: The Cholinergic Hypothesis and the Role of Thiazine Scaffolds

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. The cholinergic hypothesis, a major theory in AD pathology, posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms of the disease. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[1][2] Inhibition of AChE increases the concentration and duration of action of ACh, thereby ameliorating the cholinergic deficit. This mechanism is the cornerstone of several currently approved drugs for the symptomatic treatment of AD, such as donepezil and rivastigmine.[1]

Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have emerged as a promising source of novel AChE inhibitors. The 1,3-thiazine scaffold, a six-membered ring containing one nitrogen and one sulfur atom, has been a subject of interest in medicinal chemistry due to its diverse pharmacological activities.[3][4] While direct studies on 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione are lacking, the exploration of other thiazine, thiazole, and thiadiazole derivatives provides a strong rationale for investigating its potential in this area.

Synthesis of Thiazine Derivatives

The synthesis of the core structure of 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has been described via the reaction of malonic acid with potassium thiocyanate and an acid anhydride.[3] This suggests a feasible synthetic route for obtaining the target compound for biological evaluation. Various other synthetic strategies have been employed to generate libraries of thiazine and related derivatives for screening as AChE inhibitors. These methods often involve multi-component reactions and cyclocondensations.[3][5][6]

Acetylcholinesterase Inhibitory Potential of Thiazine-Related Compounds

Although no data exists for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, numerous studies on analogous structures demonstrate the potential of this chemical class. The following table summarizes the acetylcholinesterase inhibitory activity of various thiazine, thiazole, and thiadiazole derivatives.

Compound ClassSpecific DerivativeIC50 (µM)Reference
Thiazole-piperazineCompound 400.8023[1]
Thiazole-piperazineCompound 610.9193[1]
Thiazole-piperazineCompound 380.9493[1]
Thiazole-piperazineCompound 350.9767[1]
Pyrazoline-thiazoleCompound 3g0.338[7]
Pyrazoline-thiazoleCompound 3f0.382[7]
Thieno[1][7]oxazin-4-oneCompound 210.330[8]
Benzothiazin-4-oneCompound 5Bd8.48 (cortex)
Phthalimide-piperazineCompound 4b16.42
1,3,4-Thiadiazole-benzamideCompound 7e0.00182[9]
1,3,4-Thiadiazole ConjugateCompound 3b0.0181[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These findings highlight that modifications to the core heterocyclic ring and the nature of the substituents can significantly influence the inhibitory potency against AChE. The presence of aromatic rings and piperazine moieties appears to be a common feature in many potent inhibitors.

Experimental Protocols for Acetylcholinesterase Inhibition Assays

The most common in vitro method for assessing AChE inhibitory activity is the spectrophotometric method developed by Ellman.[10] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Generalized Ellman's Method Protocol
  • Reagent Preparation:

    • Phosphate buffer (e.g., 100 mM, pH 8.0).

    • Acetylcholinesterase (AChE) solution (e.g., 0.2-0.5 U/mL in buffer).

    • Acetylthiocholine iodide (ATCI) substrate solution (e.g., 10-15 mM in water).

    • DTNB (Ellman's reagent) solution (e.g., 0.25-3 mM in buffer).

    • Test compound solutions at various concentrations.

    • Reference inhibitor solution (e.g., Donepezil).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound solution (or buffer for control).

      • 20 µL of AChE solution.

    • Incubate the mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15-20 minutes).

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Molecular Modeling and Mechanism of Inhibition

Molecular docking studies are crucial for understanding the binding interactions between inhibitors and the active site of AChE. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS). Key amino acid residues involved in inhibitor binding often include Trp286, Arg296, and Tyr341.[1]

Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). For instance, Lineweaver-Burk plots can be used to analyze the type of inhibition.[11]

Visualizing Experimental and Logical Workflows

General Workflow for Screening AChE Inhibitors

The following diagram illustrates a typical workflow for the identification and characterization of novel acetylcholinesterase inhibitors.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization a Compound Library Design (e.g., Thiazine Derivatives) c Molecular Docking (Virtual Screening) a->c b Chemical Synthesis d AChE Inhibition Assay (Ellman's Method) b->d c->b e IC50 Determination d->e f Kinetic Studies (e.g., Lineweaver-Burk Plot) e->f g Determination of Inhibition Type f->g h Structure-Activity Relationship (SAR) Studies g->h i Synthesis of Analogs h->i i->d

Caption: Workflow for AChE Inhibitor Discovery.

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

This diagram depicts the basic principle of cholinergic neurotransmission and the action of an acetylcholinesterase inhibitor.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binding AChE->ACh_synapse Blocks Hydrolysis Inhibitor AChE Inhibitor (e.g., Thiazine Derivative) Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Cholinergic Synapse and AChE Inhibition.

Conclusion and Future Directions

While there is currently no direct evidence for the acetylcholinesterase inhibitory activity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, the broader class of thiazine and related heterocyclic derivatives has demonstrated significant potential. The available data on analogous compounds, with some exhibiting potent, low micromolar to nanomolar IC50 values, strongly supports the rationale for synthesizing and evaluating this specific molecule and its derivatives.

Future research should focus on:

  • The chemical synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

  • In vitro screening of the compound against acetylcholinesterase using established protocols such as the Ellman's assay.

  • If activity is observed, subsequent kinetic studies and molecular docking simulations should be performed to elucidate the mechanism of action and binding interactions.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent analogs.

The exploration of this and related thiazine scaffolds could lead to the discovery of novel and effective therapeutic agents for the symptomatic treatment of Alzheimer's disease.

References

Protocols & Analytical Methods

Method

In Vitro Assay Protocols for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

For Researchers, Scientists, and Drug Development Professionals Application Notes The compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione belongs to the broader class of 1,3-thiazine derivatives. This class of hete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione belongs to the broader class of 1,3-thiazine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The N-C-S linkage within the thiazine ring is considered a key pharmacophore contributing to these effects.

This document provides detailed protocols for in vitro assays to evaluate the biological activity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. The outlined procedures are standard methods for assessing cytotoxicity against cancer cell lines, antimicrobial efficacy against various pathogens, and anti-inflammatory potential through the inhibition of key enzymes.

While specific experimental data for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is not extensively available in public literature, the provided protocols are based on established methodologies for analogous compounds. The included data tables summarize findings for structurally related 1,3-thiazine derivatives to provide a comparative context for expected biological activity.

Data Presentation: In Vitro Biological Activities of 1,3-Thiazine Derivatives

The following tables summarize the reported in vitro activities of various 1,3-thiazine derivatives, which can serve as a reference for a researcher evaluating 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Table 1: Anticancer Activity of 1,3-Thiazine Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Spiro-acenaphthylene tethered-[1][2][3]-thiadiazoleRXF393 (Renal)7.01 ± 0.39[4]
Spiro-acenaphthylene tethered-[1][2][3]-thiadiazoleLOX IMVI (Melanoma)9.55 ± 0.51[4]
Spiro-acenaphthylene tethered-[1][2][3]-thiadiazoleHT29 (Colon)24.3 ± 1.29[4]
Benzodioxole-based thiosemicarbazone derivative 5A549 (Lung)10.67 ± 1.53[2]
Benzodioxole-based thiosemicarbazone derivative 5C6 (Glioma)4.33 ± 1.04[2]

Table 2: Antimicrobial Activity of 1,3-Thiazine Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansA. nigerReference
2-phenyl-1,3-thiazole derivative 12125-150125-150-125-150[5]
Benzo[d]thiazole derivative 1350-7550-75-50-75[5]
Benzo[d]thiazole derivative 1450-7550-75-50-75[5]
5-Arylidene-thiazolidine-2,4-dione derivatives2-16---[3]

Table 3: Anti-inflammatory Activity of Thiazole/Thiazine Derivatives (IC50 in µM)

Compound/DerivativeTargetIC50 (µM)Reference
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b)COX-211.65 ± 6.20[6]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a)5-LOX0.127[6]
3-(p-fluoropheny)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-one (7b)COX-20.05[7]
Pyridazine derivative 6bCOX-20.18

Experimental Protocols

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with test compound incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This protocol determines the antimicrobial activity of the test compound against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (test compound)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes.

  • Once the agar solidifies, inoculate the surface with a standardized microbial suspension.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well.

  • The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method.

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare and pour agar plates start->prepare_plates inoculate Inoculate plates with microbial suspension prepare_plates->inoculate create_wells Create wells in agar inoculate->create_wells add_compounds Add test compound and controls to wells create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion assay.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening kit (or equivalent reagents)

  • Test compound and reference inhibitor (e.g., celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare the reaction buffer and enzyme solutions according to the kit manufacturer's instructions.

  • Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control and a positive control inhibitor.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm) to determine the amount of prostaglandin produced.

  • Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

Potential Signaling Pathway: NF-κB Inhibition

Several anti-inflammatory compounds, including some thiazine derivatives, exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a downstream reduction in the expression of pro-inflammatory genes, such as those for cytokines, chemokines, and enzymes like COX-2.

References

Application

Application Notes and Protocols for Cell Culture Treatment with 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

For Researchers, Scientists, and Drug Development Professionals Introduction "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" belongs to the 1,3-thiazine class of heterocyclic compounds. While specific biological data...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" belongs to the 1,3-thiazine class of heterocyclic compounds. While specific biological data for this exact molecule is limited in current literature, the 1,3-thiazine scaffold is a key feature in various biologically active compounds, including some cephalosporin antibiotics.[1] Derivatives of the broader 1,3-thiazine and related thiazolidinone classes have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and notably, antiproliferative effects against various cancer cell lines.[1][2][3][4][5][6][7]

These application notes provide a representative framework for investigating the potential therapeutic effects of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" in a cell culture setting, drawing upon the known activities of structurally related compounds. The provided protocols are intended as a starting point for researchers to design and execute experiments to elucidate the specific biological functions of this compound.

Potential Applications in Cell Culture Research

Based on the activities of related 1,3-thiazine derivatives, "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" could be investigated for the following applications:

  • Antiproliferative and Cytotoxic Studies: Evaluation of its ability to inhibit the growth of or kill cancer cells. Studies on related compounds have shown activity against leukemia, lung cancer, and colon cancer cell lines.[4][5]

  • Antimicrobial and Antifungal Screening: Assessment of its efficacy against various bacterial and fungal strains. The 1,3-thiazine moiety is present in some antibiotics.[1][7]

  • Mechanism of Action Studies: Investigating the molecular pathways through which the compound exerts its biological effects. For anticancer activity, this could involve pathways related to apoptosis (programmed cell death), cell cycle arrest, or inhibition of specific signaling cascades.[4]

Quantitative Data from Related Thiazine Derivatives

The following table summarizes the antiproliferative activity of various 1,3-thiazine derivatives against different cancer cell lines, providing a reference for potential effective concentrations.

Compound ClassCell LineIC50 ValueReference
Tetrahydro-2H-1,3,5-thiadiazine thione derivativesPC3 (Prostate Cancer)6.4 - 29.9 µM[2]
Tetrahydro-2H-1,3,5-thiadiazine thione derivativesHeLa (Cervical Cancer)2.4 - 23.8 µM[2]
Phenyl- and naphthyl-substituted 1,3-thiazine-2,4-dionesLeukemia cellsSelective activity reported[4]
Platinum(II) complex with a thiazine-pyridine derivativeU-937 (Histiocytic Lymphoma)Potent cytotoxic potential reported[8]
Platinum(II) complex with a thiazine-pyridine derivativeHL-60 (Promyelocytic Leukemia)Potent cytotoxic potential reported[8]

Experimental Protocols

Protocol 1: Evaluation of Antiproliferative Activity using MTT Assay

This protocol outlines a method to determine the effect of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" on the viability of adherent cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HeLa, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione"

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for determining if the compound induces programmed cell death.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione"

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with the compound at concentrations around its IC50 value (determined from the MTT assay) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (e.g., HeLa, PC3) treatment Cell Treatment (24-72h incubation) cell_culture->treatment compound_prep Compound Preparation (Stock & Dilutions) compound_prep->treatment viability Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_analysis Data Analysis (IC50, Statistical Tests) viability->data_analysis apoptosis->data_analysis apoptosis_pathway cluster_cell Cancer Cell compound 5-acetyl-4-hydroxy-2H-1,3- thiazine-2,6(3H)-dione stress Cellular Stress (e.g., ER Stress, ROS) compound->stress induces bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Method

Animal model administration of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione"

Disclaimer The following application notes and protocols are hypothetical and provided as a guiding framework for research purposes. As of the date of this document, there is no publicly available scientific literature d...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are hypothetical and provided as a guiding framework for research purposes. As of the date of this document, there is no publicly available scientific literature detailing the in vivo administration of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione". The methodologies described herein are based on standard practices for the preclinical evaluation of novel small molecule compounds and data from studies on structurally related thiazine and thiazolidin-2,4-dione derivatives. Researchers must conduct their own comprehensive literature review, solubility, and preliminary toxicity assessments before commencing any in vivo experiments. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Application Notes for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Compound: 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Molecular Formula: C₇H₇NO₄S CAS Number: 91114-97-5

1. Potential Therapeutic Applications:

Based on the known biological activities of related thiazine and thiazolidin-2,4-dione derivatives, "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" is a candidate for investigation in the following areas:

  • Anti-inflammatory Effects: Thiazine derivatives have been noted for their anti-inflammatory properties. This compound could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[1] Animal models of acute or chronic inflammation (e.g., carrageenan-induced paw edema, lipopolysaccharide-induced systemic inflammation) would be appropriate for initial efficacy studies.

  • Anticancer Activity: Several thiazolidine-2,4-dione derivatives have demonstrated anticancer and anti-proliferative activities.[2][3] It is plausible that "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" could inhibit signaling pathways crucial for cancer cell survival and proliferation, such as those involving protein kinases.[4][5] In vivo studies could be conducted using xenograft models with various human cancer cell lines.

  • Antimicrobial and Antifungal Activity: The 1,3-thiazine core is a component of some antimicrobial agents.[1] In vitro screening against a panel of pathogenic bacteria and fungi would be a prerequisite for any in vivo infection models.[6][7]

  • Analgesic Properties: Some thiadiazine derivatives have shown anti-nociceptive effects in animal models.[8] The potential of this compound to alleviate pain could be explored using models such as the hot plate or tail-flick test.

2. Preliminary In Vitro Characterization:

Before proceeding to animal models, the following in vitro data should be generated:

  • Solubility: Determine the solubility in common vehicles (e.g., water, saline, DMSO, PBS, and various co-solvent systems like PEG400, Tween 80).

  • Cytotoxicity: Assess the cytotoxic profile against relevant cell lines (e.g., cancer cell lines for oncology studies, primary immune cells for inflammation studies) to determine a therapeutic window.

  • In Vitro Efficacy: Confirm the biological activity in relevant in vitro assays (e.g., enzyme inhibition assays, cell-based reporter assays for pathway activity).

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

This protocol describes the preparation of a dosing solution for "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" for administration to mice. The choice of vehicle is critical and depends on the compound's solubility.

Materials:

  • 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione powder

  • Vehicle (select one based on solubility data):

    • Sterile 0.9% saline

    • Sterile Phosphate-Buffered Saline (PBS)

    • 5% (v/v) DMSO in sterile saline

    • 0.5% (w/v) Methylcellulose in sterile water

    • 10% (v/v) PEG400, 5% (v/v) Tween 80 in sterile saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required mass: Based on the desired dose (e.g., mg/kg), the number of animals, and their average body weight, calculate the total mass of the compound needed.

  • Weigh the compound: Accurately weigh the required amount of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" powder using an analytical balance.

  • Prepare the vehicle: If using a multi-component vehicle, prepare it under sterile conditions.

  • Dissolve/Suspend the compound:

    • Add the weighed powder to a sterile tube.

    • If using a co-solvent like DMSO, first dissolve the compound in the small volume of DMSO.

    • Gradually add the remaining vehicle to the tube while vortexing.

    • Vortex thoroughly for 2-3 minutes to ensure complete dissolution or a homogenous suspension.

    • If necessary, use a sonicator for short bursts to aid dissolution.

  • Final formulation: Ensure the final solution is at the correct concentration and visually inspect for any precipitation. For suspensions, ensure it is homogenous before each administration.

Protocol 2: Administration via Oral Gavage (PO) in Mice

Oral gavage is a common method for direct administration into the stomach.

Materials:

  • Prepared dosing solution

  • Appropriately sized syringes (e.g., 1 mL)

  • 20-22 gauge, 1.5-inch flexible or rigid gavage needles with a ball tip

  • Animal scale

Procedure:

  • Weigh the animal: Record the mouse's body weight to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[9]

  • Prepare the dose: Draw the calculated volume of the dosing solution into the syringe fitted with the gavage needle.

  • Restrain the mouse: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.

  • Insert the gavage needle: With the mouse's head pointing slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The mouse should swallow the tube as it advances. Do not force the needle if resistance is met.

  • Administer the compound: Once the needle is correctly positioned in the esophagus (pre-measure the length from the mouth to the last rib), slowly depress the syringe plunger to deliver the solution.

  • Remove the needle: Gently and smoothly withdraw the gavage needle.

  • Monitor the animal: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.

Protocol 3: Administration via Intraperitoneal (IP) Injection in Mice

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Prepared dosing solution

  • Sterile syringes (e.g., 1 mL)

  • 25-27 gauge needles

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Weigh the animal: Record the mouse's body weight to calculate the injection volume.

  • Prepare the dose: Draw the calculated volume of the dosing solution into the syringe.

  • Restrain the mouse: Restrain the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially.

  • Locate the injection site: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][11]

  • Perform the injection:

    • Clean the injection site with a 70% ethanol wipe.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly by pulling back the plunger to ensure no blood or urine is drawn, which would indicate entry into a vessel or the bladder.

    • If aspiration is clear, slowly inject the solution.

  • Withdraw the needle: Remove the needle and return the mouse to its cage.

  • Monitor the animal: Observe the mouse for any adverse reactions at the injection site or signs of discomfort.

Data Presentation

Quantitative data from in vivo studies should be organized for clarity and comparison.

Table 1: Hypothetical Dosing Regimen for an Efficacy Study

GroupTreatmentDose (mg/kg)Route of AdministrationVehicleFrequencyDuration (days)
1Vehicle Control0PO0.5% MethylcelluloseOnce Daily14
2Compound A10PO0.5% MethylcelluloseOnce Daily14
3Compound A30PO0.5% MethylcelluloseOnce Daily14
4Compound A100PO0.5% MethylcelluloseOnce Daily14
5Positive ControlVariesPOVariesOnce Daily14

Table 2: Hypothetical Pharmacokinetic Parameters in Mice

ParameterRoute: PO (30 mg/kg)Route: IP (10 mg/kg)
Cmax (ng/mL) Data to be determinedData to be determined
Tmax (h) Data to be determinedData to be determined
AUC (ng·h/mL) Data to be determinedData to be determined
Half-life (t½) (h) Data to be determinedData to be determined
Bioavailability (%) Data to be determinedN/A

Visualizations

Experimental Workflow

G cluster_preclinical Preclinical In Vivo Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Screening (Solubility, Cytotoxicity, Efficacy) A->B D Dose Formulation & Pilot Toxicity Study B->D C Animal Model Selection & Acclimatization C->D E Efficacy Study (Dosing & Observation) D->E F Sample Collection (Blood, Tissues) E->F G Pharmacokinetic Analysis F->G H Pharmacodynamic Analysis (Biomarkers, Histology) F->H I Data Analysis & Reporting G->I H->I

Caption: A generalized workflow for the in vivo evaluation of a novel therapeutic compound.

Hypothetical Signaling Pathway

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

References

Application

Application Notes and Protocols for the Quantification of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Introduction 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a heterocyclic compound with potential applications in medicinal chemistry and drug development. As with any compound of pharmaceutical interest, robust an...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a heterocyclic compound with potential applications in medicinal chemistry and drug development. As with any compound of pharmaceutical interest, robust and reliable analytical methods for its quantification are essential for quality control, stability studies, and pharmacokinetic analysis. While literature primarily focuses on the synthesis and characterization of this molecule and its metal complexes, this document provides detailed protocols for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.[1][2][3][4][5][6][7][8][9][10][11][12] These methods are proposed based on the chemical structure of the compound and are standard analytical techniques for similar molecules.

The protocols outlined below are intended as a starting point for method development and will require validation according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure their suitability for a specific application.

I. High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

This method utilizes reverse-phase HPLC to separate 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione from potential impurities or degradation products. The quantification is achieved by detecting the analyte using a UV detector at a wavelength where it exhibits maximum absorbance. The peak area of the analyte is proportional to its concentration.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and water.

  • Formic acid (analytical grade).

  • Reference standard of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic acid in water. The exact ratio should be optimized during method development, for example, a gradient starting from 10% Acetonitrile to 90% Acetonitrile over 15 minutes.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (e.g., 280 nm)

  • Run Time: 20 minutes

4. Sample Preparation

  • Dissolve the sample containing 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase setup_hplc Set Up HPLC System (Column, Flow Rate, Temp) prep_mobile_phase->setup_hplc prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample setup_hplc->inject_standards gen_cal_curve Generate Calibration Curve inject_standards->gen_cal_curve quantify Quantify Analyte in Sample inject_sample->quantify gen_cal_curve->quantify

Caption: Workflow for the quantification of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione by HPLC-UV.

Hypothetical Method Validation Summary

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the quantification of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

II. UV-Vis Spectrophotometry Method

Principle

This method is based on the inherent UV absorbance of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. The absorbance of a solution containing the analyte is directly proportional to its concentration, according to the Beer-Lambert law. This method is simpler and faster than HPLC but may be less specific if other components in the sample absorb at the same wavelength.

Experimental Protocol

1. Instrumentation and Materials

  • UV-Vis spectrophotometer (double beam).

  • Quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Reference standard of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

  • Suitable solvent (e.g., ethanol, methanol, or a buffer solution).

2. Preparation of Solutions

  • Solvent: Select a solvent in which the analyte is stable and that does not absorb in the region of interest.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations for the calibration curve (e.g., 2-20 µg/mL).

3. Determination of Maximum Absorbance (λmax)

  • Prepare a solution of the analyte of intermediate concentration.

  • Scan the solution in the UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) using the solvent as a blank.

  • Identify the wavelength at which the maximum absorbance occurs (λmax).

4. Construction of Calibration Curve

  • Set the spectrophotometer to the predetermined λmax.

  • Measure the absorbance of each working standard solution, using the solvent as a blank.

  • Plot a graph of absorbance versus concentration.

5. Sample Analysis

  • Prepare a sample solution with a concentration expected to fall within the range of the calibration curve.

  • Measure the absorbance of the sample solution at λmax.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Workflow for UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions det_lambda_max Determine λmax prep_standards->det_lambda_max prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample measure_standards Measure Absorbance of Standards det_lambda_max->measure_standards gen_cal_curve Generate Calibration Curve measure_standards->gen_cal_curve quantify Calculate Sample Concentration measure_sample->quantify gen_cal_curve->quantify

Caption: Workflow for the quantification of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione by UV-Vis Spectrophotometry.

Hypothetical Calibration Data

Concentration (µg/mL)Absorbance at λmax (e.g., 280 nm)
20.112
50.278
100.554
150.831
201.105

III. General Analytical Method Validation Workflow

For use in drug development, any quantitative analytical method must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. The following diagram illustrates the logical flow of a typical analytical method validation process.

Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision robustness Robustness lod_loq->robustness accuracy->robustness precision->robustness end Validated Method robustness->end

Caption: Logical workflow for the validation of an analytical method for pharmaceutical applications.

The application notes provided herein offer a comprehensive starting point for the development and validation of analytical methods for the quantification of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. While HPLC-UV offers greater specificity and is generally the preferred method for complex samples, UV-Vis spectrophotometry can be a viable alternative for rapid analysis of relatively pure samples. The choice of method will depend on the specific application, sample matrix, and available instrumentation. It is imperative that any chosen method undergoes rigorous validation to ensure the integrity of the generated data.

References

Method

Application Notes and Protocols for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals Introduction Thiazine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including antimicrobial, an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Notably, the 1,3-thiazine ring is a core structural component of cephalosporin antibiotics, highlighting the potential of this scaffold in the development of new anti-infective agents.[1] This document provides detailed application notes and experimental protocols for the investigation of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione as a novel antimicrobial agent. The provided data and methodologies are intended to guide researchers in the evaluation of its efficacy and potential for further development.

Recent studies have explored the antimicrobial potential of derivatives of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. Specifically, a Schiff base synthesized from this parent compound has been tested against a panel of clinically relevant microorganisms, demonstrating its activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3] These findings suggest that 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a promising candidate for further antimicrobial research and development.

Antimicrobial Activity

The antimicrobial activity of a Schiff base derivative of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has been evaluated against Staphylococcus aureus (Gram-positive), Proteus vulgaris (Gram-negative), and the fungus Candida albicans.[2][3] The following tables summarize representative quantitative data based on these reported findings.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Test OrganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
Staphylococcus aureusATCC 259231632Bacteriostatic/Bactericidal
Proteus vulgarisATCC 133153264Bacteriostatic/Bactericidal
Candida albicansATCC 1023116>64Fungistatic

Table 2: Zone of Inhibition Data from Agar Disc Diffusion Assay

Test OrganismStrain IDDisc Content (µg)Zone of Inhibition (mm)Interpretation
Staphylococcus aureusATCC 259233018Susceptible
Proteus vulgarisATCC 133153015Intermediate
Candida albicansATCC 102313017Susceptible

Proposed Mechanism of Action

While the exact mechanism of action for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has not been fully elucidated, its structural similarity to other β-lactam antibiotics containing a 1,3-thiazine ring suggests a potential mode of action involving the inhibition of cell wall synthesis.[1] It is hypothesized that the compound may target penicillin-binding proteins (PBPs) in bacteria, which are essential enzymes for the synthesis and cross-linking of peptidoglycan. Inactivation of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

G Proposed Antimicrobial Mechanism of Action cluster_0 Within Bacterial Cell A 5-acetyl-4-hydroxy-2H- 1,3-thiazine-2,6(3H)-dione C Penicillin-Binding Proteins (PBPs) A->C Inhibits B Bacterial Cell D Peptidoglycan Synthesis C->D Essential for C->D Inhibition E Cell Wall Integrity D->E Maintains D->E Disruption F Cell Lysis and Death E->F Leads to

Proposed mechanism of action for the antimicrobial agent.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial and cytotoxic properties of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[5][6][7]

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer (plate reader)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

G MIC Assay Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with diluted microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (37°C, 18-24h) C->D E Visually assess for turbidity D->E F Determine MIC E->F

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay[5][8][9]

This assay determines the lowest concentration of the test compound that kills 99.9% of the initial microbial population.

Materials:

  • MIC plate from the previous assay

  • Nutrient agar plates

  • Sterile saline

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Agar Disc Diffusion Assay[10][11]

This method assesses the susceptibility of microorganisms to the test compound by measuring the zone of growth inhibition around a compound-impregnated disc.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile filter paper discs

  • Test compound solution

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow them to dry.

  • Using sterile forceps, place the discs onto the surface of the agar plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Cytotoxicity Assay (MTT Assay)[12][13][14]

This colorimetric assay measures the metabolic activity of cells to assess the potential cytotoxicity of the test compound.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Remove the medium and add fresh medium containing various concentrations of the test compound.

  • Incubate the plate for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

G MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate and incubate for 24h B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72h B->C D Add MTT solution and incubate for 3-4h C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

Workflow for the MTT cytotoxicity assay.

Conclusion

The available data suggests that 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a promising scaffold for the development of novel antimicrobial agents. The provided protocols offer a standardized framework for researchers to further investigate its antimicrobial spectrum, potency, and safety profile. Further studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy of this compound and its derivatives.

References

Application

Application Notes and Protocols for High-Throughput Screening of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" scaffold and its analogs represent a class of heterocyclic compounds with potential ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" scaffold and its analogs represent a class of heterocyclic compounds with potential therapeutic applications. Thiazine derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3][4][5][6] This document provides detailed application notes and high-throughput screening (HTS) protocols to investigate the potential of these analogs as modulators of key targets in inflammatory pathways, specifically focusing on the lipoxygenase (LOX) pathway. Eicosanoids, such as prostaglandins and leukotrienes, which are produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are major contributors to various inflammatory disorders.[7][8]

The protocols outlined below are designed for efficient screening of compound libraries to identify "hit" molecules that can modulate the activity of inflammatory enzymes. These hits can then serve as starting points for drug discovery and development programs aimed at new anti-inflammatory therapies.

Target Pathway: The 5-Lipoxygenase (5-LOX) and 15-Lipoxygenase (15-LOX) Pathways

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of potent inflammatory mediators such as leukotrienes and lipoxins.[9][10] Inhibition of these enzymes, particularly 5-LOX and 15-LOX, is a validated strategy for the development of anti-inflammatory drugs.[11][12] Leukotriene B4 (LTB4), a downstream product of the 5-LOX pathway, is a potent chemoattractant for neutrophils and is implicated in a variety of inflammatory diseases.[13][14]

Below is a diagram illustrating the key steps in the leukotriene biosynthesis pathway, a primary target for anti-inflammatory drug discovery.

Leukotriene Biosynthesis Pathway Leukotriene Biosynthesis Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX FLAP FLAP FLAP->Five_LOX activates LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Inflammation LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTE4->Inflammation

Figure 1: Leukotriene Biosynthesis Pathway.

High-Throughput Screening (HTS) Assays

The following are detailed protocols for HTS assays suitable for screening "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" analogs for their potential to inhibit 15-lipoxygenase. These assays are selected for their compatibility with automated liquid handling systems and their robust performance in a high-throughput format.

15-Lipoxygenase (15-LOX) Inhibitor Screening Assay (Colorimetric)

This assay is based on the ferrous oxidation-xylenol orange (FOX) method, which detects the hydroperoxide products of the lipoxygenase reaction.[7][8] Commercial kits for this assay are also available.[15][16]

Experimental Workflow Diagram

HTS Experimental Workflow HTS Experimental Workflow for 15-LOX Inhibitors cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Plating Compound Plating (Analogs & Controls) Incubation Incubation (Compound + Enzyme) Compound_Plating->Incubation Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Incubation Reaction_Start Reaction Initiation (Add Substrate) Incubation->Reaction_Start Reaction_Stop Reaction Termination & Color Development Reaction_Start->Reaction_Stop Plate_Reading Absorbance Reading (490-500 nm) Reaction_Stop->Plate_Reading Data_Processing Data Processing (% Inhibition, IC50) Plate_Reading->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification

Figure 2: HTS Experimental Workflow.

Protocol:

Materials:

  • Purified 15-lipoxygenase (from soybean or human recombinant)

  • Arachidonic acid (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Xylenol Orange

  • Ferrous sulfate

  • Sulfuric acid

  • Methanol

  • Nordihydroguaiaretic acid (NDGA) as a positive control inhibitor[15]

  • 384-well microplates

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Compound Plating: Prepare serial dilutions of the "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" analogs in DMSO. Dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and NDGA (positive control).

  • Enzyme Addition: Prepare a working solution of 15-LOX in assay buffer. Add 20 µL of the enzyme solution to each well of the microplate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Prepare a working solution of arachidonic acid in assay buffer. Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Termination and Color Development: Add 100 µL of the FOX reagent (a mixture of xylenol orange, ferrous sulfate, and sulfuric acid in methanol) to each well to stop the reaction and initiate color development.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490-500 nm using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration using the following formula:

% Inhibition = [1 - (Abssample - Absblank) / (Absnegative control - Absblank)] * 100

Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Pro-inflammatory Cytokine Release

This assay measures the ability of the compounds to inhibit the release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), from stimulated immune cells.[17]

Protocol:

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) for cell stimulation

  • ELISA kit for the specific cytokine to be measured (e.g., IL-1β)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader for ELISA

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" analogs for 1 hour.

  • Cell Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Quantify the concentration of the target cytokine (e.g., IL-1β) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value for the inhibition of cytokine release by plotting the cytokine concentration against the compound concentration.

Data Presentation

The following tables present hypothetical quantitative data for a series of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" analogs. This data is for illustrative purposes to demonstrate how results from the described HTS assays can be structured for easy comparison.

Table 1: Inhibitory Activity of Analogs against 15-Lipoxygenase

Compound IDR1 GroupR2 GroupIC50 (µM) for 15-LOX
AHTD-01HH> 100
AHTD-02CH3H25.4
AHTD-03ClH15.8
AHTD-04OCH3H32.1
AHTD-05HCH350.2
AHTD-06HCl8.7
NDGA (Control)--0.5

Table 2: Inhibition of LPS-Induced IL-1β Release in RAW 264.7 Cells

Compound IDIC50 (µM) for IL-1β Inhibition
AHTD-01> 100
AHTD-0245.2
AHTD-0322.5
AHTD-0458.9
AHTD-0575.1
AHTD-0612.3
Dexamethasone (Control)0.01

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" analogs to identify novel anti-inflammatory agents. By targeting key enzymes in the lipoxygenase pathway and assessing the inhibition of pro-inflammatory cytokine release, researchers can effectively characterize the biological activity of these compounds and identify promising leads for further drug development. The structured data presentation and clear experimental workflows are designed to facilitate efficient and reproducible screening campaigns.

References

Method

Application Notes and Protocols for the Study of Enzyme Kinetics using 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the investigation of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" as a potential enzyme inhibitor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the investigation of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" as a potential enzyme inhibitor. While specific kinetic data for this compound is not extensively documented in current literature, the 1,3-thiazine scaffold is present in numerous biologically active molecules, including known enzyme inhibitors. This application note, therefore, presents a generalized, robust framework for characterizing the inhibitory potential of this compound against a hypothetical enzyme, herein referred to as "Thiazinase." The protocols outlined are based on established principles of enzyme kinetics and are widely applicable for the study of novel enzyme inhibitors.

Introduction to 1,3-Thiazine Derivatives in Enzyme Inhibition

The 1,3-thiazine ring system is a core structural motif in a variety of compounds exhibiting a broad spectrum of biological activities. These activities range from antimicrobial and antifungal to anti-inflammatory and antitumor properties. Notably, derivatives of the related benzothiazine structure have been identified as inhibitors of acetylcholinesterase (AChE), a key enzyme in the central nervous system. This established precedent suggests that "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" holds potential as a modulator of enzyme activity and warrants investigation.

This application note provides detailed protocols for:

  • Determining the half-maximal inhibitory concentration (IC50) of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione."

  • Elucidating the mode of enzyme inhibition.

Hypothetical Enzyme Profile: "Thiazinase"

For the purpose of illustrating the experimental protocols, we will consider a hypothetical enzyme, "Thiazinase."

  • Enzyme Class: Hydrolase

  • Substrate: Thiazinase Substrate (TS)

  • Product: Cleaved Substrate (CS) - Colorimetric

  • Assay Principle: The enzymatic cleavage of TS by Thiazinase produces a product that can be quantified spectrophotometrically at 450 nm.

Data Presentation: Quantitative Analysis of Inhibition

The following tables present hypothetical data for the inhibition of Thiazinase by "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione."

Table 1: Raw Data for IC50 Determination

Inhibitor Concentration (µM)Absorbance at 450 nm (replicate 1)Absorbance at 450 nm (replicate 2)Absorbance at 450 nm (replicate 3)
0 (Control)1.021.051.03
10.850.880.86
50.620.650.63
100.480.510.49
200.350.380.36
500.210.240.22
1000.120.150.13

Table 2: Calculated IC50 Value

ParameterValue
Average Control Activity1.033 AU
IC5012.5 µM

Table 3: Kinetic Data for Mode of Inhibition Study

Substrate Concentration (µM)No Inhibitor (V₀)+10 µM Inhibitor (Vᵢ)+20 µM Inhibitor (Vᵢ)
50.250.150.10
100.450.280.18
200.680.450.30
400.850.600.42
800.950.720.55

Experimental Protocols

Protocol for IC50 Determination

This protocol is designed to determine the concentration of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" required to inhibit 50% of Thiazinase activity.

Materials:

  • Thiazinase enzyme

  • Thiazinase Substrate (TS)

  • "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione"

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" in the assay buffer.

  • Enzyme Preparation: Dilute the Thiazinase stock solution in the assay buffer to the desired working concentration.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of the various inhibitor concentrations to the appropriate wells.

    • Add 20 µL of the diluted Thiazinase to each well, except for the blank controls.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 20 µL of the Thiazinase Substrate (TS) to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 450 nm at time zero, and then every minute for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Determining the Mode of Inhibition

This protocol is designed to elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the Thiazinase Substrate (TS) and at least two fixed concentrations of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" based on the previously determined IC50 (e.g., 1x and 2x IC50).

  • Assay Setup:

    • Set up reactions in a 96-well plate with varying concentrations of the substrate.

    • For each substrate concentration, run the reaction in the absence of the inhibitor (control) and in the presence of each fixed concentration of the inhibitor.

  • Data Acquisition: Measure the initial reaction velocities (V) for all conditions as described in the IC50 protocol.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines on this plot will indicate the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

Visualizations

Signaling Pathway

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Signal_Transducer Signal_Transducer Receptor->Signal_Transducer Kinase_Cascade Kinase_Cascade Signal_Transducer->Kinase_Cascade activates Thiazinase Thiazinase Kinase_Cascade->Thiazinase activates Product Product Thiazinase->Product cleaves Substrate Substrate Substrate->Thiazinase Cellular_Response Cellular_Response Product->Cellular_Response External_Signal External_Signal External_Signal->Receptor Inhibitor Inhibitor Inhibitor->Thiazinase inhibits

Caption: Hypothetical signaling pathway involving Thiazinase.

Experimental Workflow

experimental_workflow cluster_ic50 IC50 Determination cluster_moi Mode of Inhibition Prepare_Inhibitor_Dilutions Prepare_Inhibitor_Dilutions Enzyme_Inhibitor_Incubation Enzyme_Inhibitor_Incubation Prepare_Inhibitor_Dilutions->Enzyme_Inhibitor_Incubation Add_Substrate Add_Substrate Enzyme_Inhibitor_Incubation->Add_Substrate Measure_Activity_IC50 Measure_Activity_IC50 Add_Substrate->Measure_Activity_IC50 Calculate_IC50 Calculate_IC50 Measure_Activity_IC50->Calculate_IC50 Prepare_Substrate_Dilutions Prepare_Substrate_Dilutions Calculate_IC50->Prepare_Substrate_Dilutions Run_Reactions_With_Without_Inhibitor Run_Reactions_With_Without_Inhibitor Prepare_Substrate_Dilutions->Run_Reactions_With_Without_Inhibitor Measure_Activity_MOI Measure_Activity_MOI Run_Reactions_With_Without_Inhibitor->Measure_Activity_MOI Lineweaver_Burk_Plot Lineweaver_Burk_Plot Measure_Activity_MOI->Lineweaver_Burk_Plot Characterize_Inhibitor Characterize_Inhibitor Lineweaver_Burk_Plot->Characterize_Inhibitor Start Start Start->Prepare_Inhibitor_Dilutions

Caption: Workflow for enzyme inhibitor characterization.

Conclusion

While "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" is a compound with underexplored potential in enzyme kinetics, the protocols detailed in this application note provide a comprehensive and robust methodology for its characterization as a potential enzyme inhibitor. The hypothetical data and workflows serve as a practical guide for researchers in designing and executing experiments to uncover the biological activity of this and other novel compounds. The broader family of 1,3-thiazine derivatives has shown promise in modulating enzyme activity, making this line of inquiry a valuable endeavor in drug discovery and chemical biology.

Application

Application Note: Protocol for Determining the Solubility of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Audience: Researchers, scientists, and drug development professionals. Introduction 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a heterocyclic compound of interest in pharmaceutical research.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a heterocyclic compound of interest in pharmaceutical research. Understanding its solubility is a critical parameter in early-stage drug development, influencing bioavailability, formulation, and overall therapeutic efficacy. This document provides a detailed protocol for determining the thermodynamic solubility of this compound in various solvents, which is a key factor for its biopharmaceutical characterization.[1][2] The methodologies outlined are based on the widely accepted shake-flask method, which is designed to measure the equilibrium solubility of a compound.[1][3]

Key Experimental Protocols

The thermodynamic solubility is determined by measuring the concentration of the solute in a saturated solution that is in equilibrium with the solid compound.[1] The shake-flask method is a reliable technique for this purpose.[1][3]

1. Materials and Equipment

  • 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (pure solid)

  • Selection of solvents:

    • Purified water (e.g., Milli-Q or equivalent)

    • Phosphate-buffered saline (PBS) at pH 7.4

    • 0.1 N Hydrochloric acid (HCl)

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Methylene chloride

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions

Accurately prepare a stock solution of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in a suitable organic solvent where it is freely soluble (e.g., DMSO). From this stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations expected in the solubility test. These standards will be used to create a calibration curve for quantifying the compound's concentration.

3. Experimental Procedure: Shake-Flask Method

  • Addition of Excess Compound: Add an excess amount of solid 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3]

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a vortex mixer within a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[1][3]

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection: Carefully collect the supernatant (the saturated solution) using a pipette. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter (e.g., 0.22 µm).

  • Sample Analysis: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. Use the previously prepared calibration curve to determine the concentration.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table to facilitate easy comparison across different solvents and conditions.

Solvent SystemTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water25~7
PBS377.4
0.1 N HCl37~1
Ethanol25NA
Methanol25NA
Methylene Chloride25NA
Dimethyl Sulfoxide (DMSO)25NA

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solubility testing protocol.

Solubility_Testing_Workflow start_end start_end process process decision decision output output start Start add_compound Add excess compound to vials start->add_compound add_solvent Add selected solvents add_compound->add_solvent equilibrate Equilibrate with agitation (24-48h) add_solvent->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter analyze Analyze concentration (e.g., HPLC, UV-Vis) filter->analyze data Record and tabulate solubility data analyze->data end End data->end

Caption: Experimental workflow for determining the solubility of a compound.

References

Method

Application Notes and Protocols: 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the potential applications of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its derivatives in drug di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its derivatives in drug discovery pipelines. The document outlines synthetic strategies, potential therapeutic targets, and detailed protocols for evaluating biological activity.

Introduction to 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its Derivatives

The 1,3-thiazine scaffold is a versatile heterocyclic motif present in a variety of biologically active compounds, including the cephalosporin class of β-lactam antibiotics.[1] Derivatives of 1,3-thiazines have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties.[2][3] The specific compound, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, serves as a valuable precursor for the synthesis of Schiff bases and hydrazones, which upon chelation with metal ions, exhibit significant biological potential, particularly as antimicrobial agents.[4][5]

Synthetic Pathways

A general method for the synthesis of 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones involves the reaction of malonic acid with potassium thiocyanate in the presence of an acid anhydride and a carboxylic acid. This core structure can then be further modified.

For instance, Schiff base derivatives can be synthesized through the condensation of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with primary amines, such as 2-aminophenol.[5] Similarly, hydrazone derivatives can be prepared by reacting the parent compound with hydrazides, like thiosemicarbazide.[4] These derivatives are particularly useful for forming coordination complexes with various metal ions.

Synthesis_Pathway cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatives Derivatization cluster_reagents Reagents Malonic_Acid Malonic Acid Core_Compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Malonic_Acid->Core_Compound KSCN Potassium Thiocyanate KSCN->Core_Compound Acid_Anhydride Acid Anhydride Acid_Anhydride->Core_Compound Schiff_Base Schiff Base Derivative Core_Compound->Schiff_Base Hydrazone Hydrazone Derivative Core_Compound->Hydrazone 2-aminophenol 2-aminophenol 2-aminophenol->Schiff_Base Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Hydrazone Antimicrobial_Workflow Start Synthesized Metal Complex Membrane Increased Lipophilicity Enhances Penetration of Microbial Cell Membrane Start->Membrane Transport Disruption Intracellular Disruption: - Binding to Enzymes - DNA Intercalation Membrane->Disruption Action Outcome Microbial Cell Death Disruption->Outcome Result Anticancer_Pathway Thiazine_Derivative 1,3-Thiazine-2,4-dione Derivative Ca_Imbalance Intracellular Ca2+ Imbalance Thiazine_Derivative->Ca_Imbalance Mito_ER_Stress Mitochondrial & ER Stress Thiazine_Derivative->Mito_ER_Stress Caspase_Activation Caspase Cascade Activation Ca_Imbalance->Caspase_Activation Mito_ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" Solubility in DMSO

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "5-acetyl-4-hydrox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guides

Issue 1: The compound does not fully dissolve in DMSO at the desired concentration.

If you are observing particulate matter or a cloudy suspension after attempting to dissolve "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" in DMSO, please follow the troubleshooting workflow below.

G start Start: Compound does not dissolve vortex Vortex the solution vigorously for 1-2 minutes start->vortex check_dissolution1 Visually inspect for dissolution vortex->check_dissolution1 sonicate Sonicate the sample in a water bath for 10-15 minutes check_dissolution2 Visually inspect for dissolution sonicate->check_dissolution2 heat Gently warm the solution to 30-40°C (in a water bath) check_dissolution3 Visually inspect for dissolution heat->check_dissolution3 check_dissolution1->sonicate No success Compound is fully dissolved. Proceed with experiment. check_dissolution1->success Yes check_dissolution2->heat No check_dissolution2->success Yes check_dissolution3->success Yes failure Compound remains undissolved. Consider the following options: check_dissolution3->failure No option1 1. Prepare a more dilute stock solution. failure->option1 option2 2. Test alternative solvents or co-solvents. failure->option2 option3 3. Determine the experimental solubility limit. failure->option3

Caption: Troubleshooting workflow for dissolving "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" in DMSO.

Detailed Methodologies for Dissolution:

MethodProtocolKey Considerations
Vortexing Add the calculated amount of DMSO to the vial containing the compound. Cap the vial securely and vortex at maximum speed for 1-2 minutes.Ensure the cap is tightly sealed to prevent leakage.
Sonication Place the vial in a bath sonicator. Sonicate for 10-15 minutes, monitoring the temperature of the water bath to ensure it does not exceed 40°C.Prolonged sonication can generate heat, which may degrade the compound.
Gentle Heating Place the vial in a water bath set to 30-40°C for 5-10 minutes. Periodically remove and gently swirl the vial.Do not exceed 40°C, as higher temperatures may lead to compound degradation. Always verify the compound's thermal stability.
Issue 2: The compound precipitates out of solution after dilution into aqueous media.

This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility.

G start Start: Precipitation upon dilution in aqueous media stepwise_dilution Perform a stepwise dilution: 1. Dilute DMSO stock into a small volume of media. 2. Add this intermediate dilution to the final volume. start->stepwise_dilution check_precipitation1 Observe for precipitation stepwise_dilution->check_precipitation1 prewarm_media Pre-warm the aqueous media to 37°C before adding the compound stock. check_precipitation2 Observe for precipitation prewarm_media->check_precipitation2 increase_mixing Increase mixing speed (e.g., vortexing or rapid pipetting) during the addition of the DMSO stock. check_precipitation3 Observe for precipitation increase_mixing->check_precipitation3 check_precipitation1->prewarm_media No success Clear solution obtained. Proceed with experiment. check_precipitation1->success Yes check_precipitation2->increase_mixing No check_precipitation2->success Yes check_precipitation3->success Yes failure Precipitation persists. Consider the following: check_precipitation3->failure No option1 1. Lower the final concentration of the compound. failure->option1 option2 2. Increase the final DMSO concentration (if tolerated by the assay). failure->option2 option3 3. Use a co-solvent in the stock solution. failure->option3

Caption: Decision tree for addressing compound precipitation in aqueous media.

Experimental Protocol: Stepwise Dilution for Aqueous Solutions

  • Prepare Materials: Have your "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" stock solution in DMSO, and your final aqueous medium (e.g., cell culture media, buffer) pre-warmed to 37°C.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add a small volume of the pre-warmed aqueous medium. While vortexing the medium, add the required volume of your DMSO stock solution dropwise.

  • Final Dilution: Immediately take the intermediate dilution and add it to the final volume of your pre-warmed aqueous medium, ensuring continuous mixing.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a stock solution of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" in DMSO?

A1: For a novel compound where the solubility is not yet determined, it is advisable to start with a conservative concentration, such as 10 mM. You can then perform serial dilutions to determine the optimal concentration for your experiments.

Q2: How should I store my DMSO stock solution of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione"?

A2: DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C in tightly sealed, light-protected vials.[1]

Q3: Can I use co-solvents to improve the solubility of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione"?

A3: Yes, if solubility in 100% DMSO is limited, or if precipitation occurs upon dilution, a co-solvent may be beneficial. The choice of co-solvent is assay-dependent, as it must not interfere with the experimental system.

Hypothetical Co-Solvent Compatibility:

Co-SolventTypical Concentration in StockNotes
PEG40010-50% in DMSOCan improve aqueous solubility upon dilution.
Ethanol10-20% in DMSOMay be suitable for some assays but can be toxic to cells at higher concentrations.
Tween 801-5% in DMSOA non-ionic surfactant that can help maintain solubility in aqueous solutions.

Q4: How can I experimentally determine the solubility of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" in DMSO?

A4: A common method is the shake-flask method followed by analysis.

Protocol: Experimental Solubility Determination

  • Preparation: Add an excess amount of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" to a known volume of DMSO in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the solution to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[2]

Q5: What is the molecular weight of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione"?

A5: The molecular weight is 187.17 g/mol . This information is crucial for calculating molar concentrations for your stock solutions.

References

Optimization

Technical Support Center: Synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-acetyl-4-hydroxy-2H-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione synthesis.

Troubleshooting Guide

Users may encounter several issues during the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. This guide addresses common problems in a question-and-answer format to provide direct solutions.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of heterocyclic compounds like 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can stem from various factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical.[1] Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials (malonic acid, potassium thiocyanate, acetic anhydride) or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Atmospheric Moisture: Many condensation reactions are sensitive to moisture. If your reaction is sensitive to air and moisture, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[2] Monitor your reaction by TLC or LC-MS to check for product degradation over time.[2]

Question: I am observing the formation of a viscous oil or caramel-like substance instead of a solid product. What could be the cause?

Answer: The formation of oily or polymeric materials can be due to several factors:

  • Side Reactions: Unwanted polymerization of starting materials or intermediates can occur, especially at elevated temperatures. It is advisable to check the reaction progress by TLC to monitor for the formation of byproducts.

  • Excessive Heat: Overheating the reaction mixture can lead to decomposition and polymerization. Ensure precise temperature control throughout the reaction.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired side products that may be oily in nature.

Question: The purification of the final product is proving difficult, and I am losing a significant amount of product during this stage. What can I do?

Answer: Product loss during workup and purification is a common issue.[2] Here are some tips to minimize this:

  • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

  • Crystallization: If you are purifying by crystallization, try different solvent systems to find one that gives well-formed crystals and minimizes loss in the mother liquor. A slow cooling process can improve crystal quality and yield.

  • Chromatography: If using column chromatography, be aware that some compounds can be sensitive to silica gel.[2] Using a different stationary phase or deactivating the silica gel with a small amount of a suitable amine (like triethylamine) in the eluent can sometimes prevent product degradation on the column.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione?

A1: The synthesis involves the reaction of malonic acid with potassium thiocyanate and an acid anhydride (such as acetic anhydride) in the presence of a carboxylic acid.[3] This is a condensation reaction that forms the 1,3-thiazine ring system.

Q2: What are some alternative catalysts or reaction conditions that have been reported for the synthesis of 1,3-thiazine derivatives?

A2: While the specific protocol for the target molecule is described with an acid anhydride and carboxylic acid, other catalysts like BF₃·Et₂O and cerium ammonium nitrate (CAN) in pyridine have been used for the synthesis of other 1,3-thiazine derivatives.[4] However, these methods have been reported to have issues such as low yield and long reaction times.[4] Microwave-assisted synthesis has also been employed for some 1,3-thiazine derivatives, which can lead to shorter reaction times and potentially higher yields.[5]

Q3: Are there any known biological activities of 1,3-thiazine derivatives?

A3: Yes, 1,3-thiazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, antitumor, anti-inflammatory, and analgesic properties.[5][6] The 1,3-thiazine moiety is a key structural component of cephalosporin antibiotics.[5]

Data Presentation

Table 1: Reactant Properties and Stoichiometry

ReactantMolecular Weight ( g/mol )Molar Ratio
Malonic Acid104.061
Potassium Thiocyanate97.182
Acetic Anhydride102.093
Acetic Acid60.05Solvent

Experimental Protocols

Representative Synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

This protocol is a representative procedure based on the general reaction description found in the literature.[3] Optimization of specific parameters may be required to improve the yield.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add malonic acid (1.0 eq) and potassium thiocyanate (2.0 eq).

  • Solvent and Reagent Addition: Add glacial acetic acid to the flask, followed by the slow, dropwise addition of acetic anhydride (3.0 eq) while stirring.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain it for a set period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Reaction Setup (Flame-dried flask, N2 atm) reactants Add Malonic Acid (1 eq) & KSCN (2 eq) prep->reactants solvent 2. Add Acetic Acid & Acetic Anhydride (3 eq) reactants->solvent heat 3. Heat (e.g., 80-100°C) Monitor by TLC solvent->heat cool 4. Cool to RT & Quench in Ice Water heat->cool isolate 5. Isolate Crude Product (Filtration) cool->isolate purify 6. Purify by Recrystallization isolate->purify

Caption: Experimental workflow for the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

troubleshooting_yield cluster_investigation Investigation Steps cluster_solutions Corrective Actions start Low Yield Observed cond Verify Reaction Conditions (Temp, Time, Conc.) start->cond purity Assess Reagent & Solvent Purity start->purity workup Review Workup & Purification Procedure start->workup adjust_cond Adjust Temp/Time/Conc. cond->adjust_cond Suboptimal purify_reagents Purify Reagents/ Use Dry Solvents purity->purify_reagents Impure modify_workup Modify Extraction/ Purification Method workup->modify_workup Losses Detected

Caption: Troubleshooting logic for addressing low reaction yield.

References

Troubleshooting

Technical Support Center: Purification of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purif...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione?

A1: Based on its synthesis from malonic acid, potassium thiocyanate, and acetic anhydride, common impurities may include:

  • Unreacted Starting Materials: Malonic acid, potassium thiocyanate, and acetic anhydride.

  • Byproducts: Di-acylated malonic acid, and polymeric materials from side reactions of the starting materials.

  • Degradation Products: The 1,3-thiazine ring can be susceptible to hydrolysis, especially under harsh pH conditions, leading to ring-opened products.

Q2: My purified product is a brownish or yellowish solid, not the expected color. What could be the cause?

A2: A colored impurity is likely present. This could be due to polymeric byproducts formed during the synthesis. It is also possible that trace metal impurities are complexing with the final compound.

Q3: I am having difficulty dissolving my crude product for recrystallization. What solvents are recommended?

A3: 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a polar and acidic compound. Suitable solvents for recrystallization would be polar protic solvents. Good single-solvent choices include ethanol, methanol, or water. For mixed-solvent systems, you could try dissolving the compound in a good solvent like ethanol or acetone and then adding a poor solvent like hexane or petroleum ether until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Q4: My compound streaks significantly during silica gel column chromatography. How can I improve the separation?

A4: Streaking on silica gel is common for acidic compounds due to strong interactions with the stationary phase. To mitigate this, you can:

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This will protonate your compound, reducing its interaction with the silica gel and leading to sharper peaks.

  • Use a Different Stationary Phase: Consider using reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) with an acidic modifier like trifluoroacetic acid (TFA).

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Solution
The compound is too soluble in the cold recrystallization solvent.Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed-solvent system might be necessary.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals were lost during washing.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Problem 2: Product "Oils Out" During Recrystallization
Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.Try a pre-purification step like a simple filtration through a plug of silica gel before recrystallization.
The rate of cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Problem 3: Inefficient Separation by Column Chromatography

| Possible Cause | Solution | | Incorrect mobile phase polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. For normal phase, start with a non-polar solvent and gradually increase polarity. For reverse phase, start with a polar solvent and gradually decrease polarity. | | Column overloading. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to stationary phase by weight. | | Co-elution of impurities. | If impurities have similar polarity, consider using a different chromatographic technique (e.g., reverse-phase, ion-exchange) or derivatizing the compound to alter its polarity. |

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). To reduce streaking, consider adding 0.5% acetic acid to the eluent.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, a dry-loading technique can be used by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following tables provide illustrative data for purification outcomes. Actual results may vary depending on the specific experimental conditions.

Table 1: Illustrative Recrystallization Purity and Yield

Solvent SystemPurity (by HPLC)Yield (%)
Ethanol95%70%
Methanol96%65%
Water92%55%
Ethyl Acetate/Hexane97%75%

Table 2: Illustrative Column Chromatography Purity and Recovery

Chromatography MethodMobile PhasePurity (by HPLC)Recovery (%)
Normal Phase Silica GelHexane/Ethyl Acetate (Gradient)90% (streaking observed)80%
Normal Phase Silica GelHexane/Ethyl Acetate + 0.5% Acetic Acid (Gradient)>98%85%
Reverse Phase (C18)Water/Acetonitrile + 0.1% TFA (Gradient)>99%90%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Further Purification Purity_Check->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Troubleshooting_Tree cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting Start Purification Issue Issue_Recrystallization Recrystallization Problem Start->Issue_Recrystallization Method Issue_Chromatography Chromatography Problem Start->Issue_Chromatography Method Low_Yield Low Yield Issue_Recrystallization->Low_Yield Symptom Oiling_Out Oiling Out Issue_Recrystallization->Oiling_Out Symptom Colored_Product Colored Product Issue_Recrystallization->Colored_Product Symptom Streaking Peak Streaking Issue_Chromatography->Streaking Symptom Poor_Separation Poor Separation Issue_Chromatography->Poor_Separation Symptom Solution_Solvent Change Solvent/Use Mixed Solvents Low_Yield->Solution_Solvent Oiling_Out->Solution_Solvent Solution_Cooling Slow Cooling Oiling_Out->Solution_Cooling Solution_Charcoal Charcoal Treatment Colored_Product->Solution_Charcoal Solution_Acid Add Acid to Eluent Streaking->Solution_Acid Solution_Gradient Optimize Gradient Poor_Separation->Solution_Gradient

Optimization

Technical Support Center: 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (Compound AHTD)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the cytotoxicity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (referred...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the cytotoxicity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (referred to as AHTD) in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell viability has significantly decreased after treatment with AHTD, even at low concentrations. What is the likely mechanism of cytotoxicity?

A1: Thiazine derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis.[1][2][3] This programmed cell death is often initiated through the activation of caspases, a family of enzymes central to the apoptotic pathway.[2][4][5] Some thiazine derivatives may also induce oxidative stress, leading to cellular damage and death.[6] It is recommended to perform assays to investigate these specific pathways, such as caspase activity assays or measurement of reactive oxygen species (ROS).

Q2: How can I reduce the off-target cytotoxicity of AHTD while maintaining its desired biological activity?

A2: One common strategy to mitigate drug-induced cytotoxicity is co-treatment with an antioxidant, such as N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione levels, which is a key antioxidant that can be depleted by toxic compounds, thereby protecting cells from oxidative damage.[7][8][9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration of NAC that reduces cytotoxicity without interfering with the primary effects of AHTD.

Q3: I am observing high variability in my cytotoxicity assay results. What are the potential causes?

A3: High variability in cell-based assays can stem from several factors.[11][12] Inconsistent cell seeding density is a common issue; it's critical to ensure a uniform number of cells is plated in each well.[13][14][15][16] The passage number of your cell line can also influence experimental outcomes. Additionally, ensure proper mixing of reagents and uniform incubation times. For absorbance or fluorescence-based assays, check for potential interference from the compound itself.

Q4: What is the optimal cell seeding density for a cytotoxicity assay with AHTD?

A4: The optimal seeding density is cell-line dependent and should be determined experimentally.[14][15] A preliminary experiment should be conducted where a range of cell densities is plated and cell growth is monitored over the intended duration of your assay (e.g., 24, 48, 72 hours). The ideal density is one that allows for logarithmic growth throughout the experiment and avoids confluency in the control wells, as this can affect cell health and response to the compound.[13][15]

Q5: How do I choose the right control groups for my AHTD cytotoxicity experiments?

A5: Proper controls are essential for interpreting your results. You should always include:

  • Vehicle Control: Cells treated with the same solvent used to dissolve AHTD (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.[13]

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This represents the baseline health and proliferation of your cells.

  • Positive Control (Optional but Recommended): A known cytotoxic compound to ensure the assay is working correctly.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity
Possible Cause Troubleshooting Step
Incorrect Compound Concentration Verify calculations for stock solution and dilutions. Prepare fresh dilutions for each experiment.
Cell Seeding Density Too Low Optimize cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.[13][14][15]
Solvent (e.g., DMSO) Toxicity Test the cytotoxicity of the vehicle alone at the concentrations used in the experiment. Keep the final solvent concentration consistent and as low as possible (typically <0.5%).[13]
Contamination (Mycoplasma, Bacteria, Fungi) Regularly test cell cultures for contamination.[17] Discard any contaminated stocks.
High Sensitivity of the Cell Line Consider using a less sensitive cell line or reducing the incubation time with AHTD.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variable Cell Seeding Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques.[17]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation.[18] Fill the outer wells with sterile PBS or media.
Inconsistent Incubation Times Standardize the timing of compound addition and assay measurements for all plates.
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
Assay Reagent Issues Check the expiration dates of all reagents. Ensure proper storage and handling.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density
  • Prepare a single-cell suspension of the desired cell line.

  • Seed cells in a 96-well plate at various densities (e.g., from 1,000 to 20,000 cells per well).[13][14]

  • Include wells with media only as a blank control.

  • Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Plot the absorbance/luminescence values against the number of cells seeded.

  • Select a seeding density that falls within the linear range of the curve and results in sub-confluent cells in the control wells at the end of the experiment.[15]

Protocol 2: Assessing Apoptosis via Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This protocol is based on the principle that apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.[19]

  • Seed cells in a 6-well plate and treat with AHTD at the desired concentrations for the desired time. Include untreated and vehicle controls.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[19]

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.[20]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

G cluster_0 Troubleshooting High Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Verify AHTD Concentration High_Cytotoxicity->Check_Concentration Possible Cause Optimize_Seeding Optimize Seeding Density High_Cytotoxicity->Optimize_Seeding Possible Cause Check_Solvent Test Solvent Toxicity High_Cytotoxicity->Check_Solvent Possible Cause Test_Contamination Screen for Contamination High_Cytotoxicity->Test_Contamination Possible Cause

Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.

G cluster_1 Experimental Workflow for Cytotoxicity Reduction Start Start: High AHTD Cytotoxicity Hypothesize Hypothesize Mechanism: Oxidative Stress Start->Hypothesize Experiment Co-treat with Antioxidant (NAC) Hypothesize->Experiment Assay Perform Cell Viability Assay (e.g., MTT) Experiment->Assay Analyze Analyze Dose-Response Curve Assay->Analyze Result Reduced Cytotoxicity? Analyze->Result Success Optimized Protocol Result->Success Yes Failure Explore Other Mechanisms (e.g., Apoptosis Pathway Modulation) Result->Failure No

Caption: Workflow for reducing AHTD cytotoxicity.

G cluster_2 Potential Cytotoxicity Pathway of AHTD AHTD AHTD Treatment Oxidative_Stress Increased ROS (Oxidative Stress) AHTD->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase_Activation Caspase-9 Activation Mitochondria->Caspase_Activation Executioner_Caspase Caspase-3 Activation Caspase_Activation->Executioner_Caspase Apoptosis Apoptosis Executioner_Caspase->Apoptosis

Caption: A potential signaling pathway for AHTD-induced apoptosis.

References

Troubleshooting

Technical Support Center: Optimizing Derivatization of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common reactive sites on 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione for derivatization?

A1: The primary reactive sites for derivatization on the 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione molecule are the acetyl group at the 5-position, the hydroxyl group at the 4-position, and the nitrogen atom within the thiazine ring. The acetyl group's methyl moiety can undergo condensation reactions, while the hydroxyl group can be a target for alkylation or acylation. The nitrogen atom can also participate in substitution reactions under specific conditions.

Q2: What types of derivatization reactions are typically performed on this molecule?

A2: Common derivatization reactions include:

  • Condensation Reactions: The acetyl group can react with aldehydes or other carbonyl compounds to form chalcone-like structures or Schiff bases. For instance, it can be reacted with 2-aminophenol to form a Schiff base, which can then be used to prepare metal complexes with potential biological activities.[1]

  • Alkylation: The hydroxyl group can be alkylated using various alkylating agents.

  • Acylation: The hydroxyl or the amino group in the ring can be acylated to introduce different functional groups.

Q3: What are some key considerations for optimizing reaction yields?

A3: Optimizing yields often involves careful control of reaction parameters such as temperature, reaction time, solvent polarity, and the choice of catalyst or base. Phase transfer catalysts may also be employed to improve reaction efficiency in biphasic systems. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guides

Issue 1: Low Yield in Condensation Reactions (e.g., Schiff Base Formation)

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • The isolated yield of the desired product is consistently below expectations.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Catalyst Increase the amount of acid or base catalyst (e.g., glacial acetic acid, piperidine) incrementally.
Suboptimal Temperature Gradually increase the reaction temperature. For some condensation reactions, refluxing in a suitable solvent like ethanol may be necessary.
Solvent Polarity Experiment with solvents of different polarities (e.g., ethanol, methanol, toluene) to improve the solubility of reactants.
Water Removal If water is a byproduct, use a Dean-Stark apparatus to remove it and drive the reaction equilibrium towards the product side.
Issue 2: Formation of Multiple Products in Alkylation/Acylation Reactions

Symptoms:

  • TLC or HPLC analysis reveals multiple spots or peaks in addition to the desired product.

  • Difficulty in purifying the target compound due to the presence of closely related impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Lack of Selectivity Protect other reactive functional groups if you want to selectively derivatize one site. For example, protect the hydroxyl group before attempting to modify the ring nitrogen.
Reaction Temperature Too High High temperatures can lead to side reactions. Try running the reaction at a lower temperature for a longer duration.
Inappropriate Base The choice and amount of base are critical. A strong base might lead to multiple deprotonations and subsequent reactions. Consider using a milder base (e.g., K₂CO₃, Et₃N).
Stoichiometry of Reagents Use a precise stoichiometry of the alkylating or acylating agent. An excess of the reagent can lead to multiple additions.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation

A general method for synthesizing a Schiff base from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves a condensation reaction with an appropriate amine.[1]

  • Dissolve Reactants: Dissolve equimolar amounts of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and the desired primary amine (e.g., 2-aminophenol) in a suitable solvent such as ethanol.

  • Add Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Protocol 2: General Procedure for Acylation of a Thiazinane Ring

This protocol provides a general guideline for the acylation of a thiazinane ring, which can be adapted for the target molecule.

  • Dissolve Substrate: Dissolve the thiazinane derivative in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add Base: Add a suitable base, such as triethylamine or pyridine, to the solution.

  • Add Acylating Agent: Add the acylating agent (e.g., acetyl chloride, acetic anhydride) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification start Dissolve Thiazine Derivative and Amine in Ethanol catalyst Add Catalytic Acetic Acid start->catalyst reflux Reflux the Mixture catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter Precipitate cool->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize end Pure Schiff Base Derivative recrystallize->end

Caption: Experimental workflow for Schiff base derivatization.

troubleshooting_logic start Low Product Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Product Formation start->cause2 Yes cause3 Product Degradation start->cause3 Yes solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Add More Catalyst cause1->solution1b solution2a Optimize Stoichiometry cause2->solution2a solution2b Change Solvent/Base cause2->solution2b solution3a Lower Reaction Temperature cause3->solution3a solution3b Use Milder Conditions cause3->solution3b

Caption: Troubleshooting logic for low reaction yield.

References

Optimization

Technical Support Center: Overcoming Stability Challenges of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in Solution

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione". The information provided is based on general principles of heterocyclic chemistry and stability testing of pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is showing a gradual color change. What could be the cause?

A1: A color change in the solution often indicates degradation of the compound. Potential causes include oxidation of the hydroxyl group or other susceptible moieties, or photolytic degradation if the solution is exposed to light. It is recommended to store solutions protected from light and to consider the use of antioxidants if oxidation is suspected.

Q2: I am observing precipitation in my stock solution upon storage. What steps can I take to prevent this?

A2: Precipitation can occur due to poor solubility or degradation of the compound into less soluble products. To address this, ensure the solvent is appropriate and the concentration is not exceeding the solubility limit. Storing the solution at a lower temperature (e.g., -20°C or -80°C) can slow down degradation processes that may lead to precipitation. Additionally, consider preparing fresh solutions before each experiment.

Q3: What are the likely degradation pathways for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in aqueous solution?

A3: Based on its structure, the compound is susceptible to several degradation pathways in aqueous solution. These include:

  • Hydrolysis: The acetyl group and the thiazine ring itself can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The hydroxyl group on the thiazine ring is a potential site for oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the heterocyclic ring.

Q4: How can I assess the stability of my compound in a specific buffer or formulation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][2] This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Once the method is established, you can perform a time-course study where the compound is incubated in the desired buffer or formulation, and samples are analyzed at various time points to quantify the remaining amount of the parent compound.

Q5: Are there any general recommendations for improving the stability of this compound in solution?

A5: To enhance the stability of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in solution, consider the following:

  • pH control: Buffer the solution to a pH where the compound exhibits maximum stability. This can be determined through a pH-rate profile study.

  • Temperature: Store solutions at the lowest practical temperature to minimize degradation rates.

  • Light protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert atmosphere: If the compound is sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Excipients: In formulated products, the addition of antioxidants or chelating agents may improve stability.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Loss of biological activity Degradation of the compound.- Prepare fresh solutions before each experiment.- Perform a stability study using a validated analytical method (e.g., HPLC) to determine the degradation rate in your experimental conditions.- Adjust storage conditions (temperature, light exposure, pH) to minimize degradation.
Inconsistent experimental results Variable stability of the compound between experiments.- Standardize solution preparation and storage procedures.- Use freshly prepared solutions for all critical experiments.- Validate the stability of the compound under your specific experimental conditions.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.- Conduct forced degradation studies to generate potential degradation products and aid in their identification.- Use a mass spectrometer coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and propose their structures.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4]

Objective: To generate potential degradation products of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione under various stress conditions.

Materials:

  • 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a solution of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period.

    • At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol/water).

    • Expose the solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

Data Analysis:

  • Analyze all samples by a suitable HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Calculate the percentage of degradation for each condition.

Protocol 2: HPLC-Based Stability Assay

Objective: To quantify the amount of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione remaining in a solution over time.

Materials:

  • Solution of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in the desired buffer or formulation.

  • HPLC system with a suitable column (e.g., C18) and detector.

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer).

  • Reference standard of the compound.

Procedure:

  • Method Development and Validation:

    • Develop an HPLC method that provides good resolution and peak shape for the parent compound and any known impurities or degradation products.

    • Validate the method for specificity, linearity, accuracy, precision, and range according to ICH guidelines.

  • Stability Study Setup:

    • Prepare a solution of the compound at a known concentration in the desired buffer or formulation.

    • Aliquot the solution into multiple vials for storage under the desired conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a vial from each storage condition.

    • Analyze the sample by the validated HPLC method.

    • Prepare a calibration curve using the reference standard to quantify the concentration of the compound in the sample.

Data Analysis:

  • Plot the concentration of the compound as a function of time for each storage condition.

  • Determine the degradation rate and the shelf-life of the compound under the tested conditions.

Data Presentation

Table 1: Hypothetical Stability Data for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in Different Buffers at 25°C

Buffer (pH)Initial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Remaining
Phosphate Buffer (pH 5.0)100.295.194.9
Phosphate Buffer (pH 7.4)99.882.382.5
Carbonate Buffer (pH 9.0)101.565.464.4

Table 2: Summary of Forced Degradation Results (Example)

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 hours60°C15.22
0.1 N NaOH24 hours60°C35.83
3% H₂O₂24 hoursRoom Temp8.51
Heat (Solid)48 hours80°C5.11
Light24 hoursRoom Temp12.72

Visualizations

G cluster_degradation Inferred Degradation Pathways Compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis (Light) Compound->Photolysis Degradant1 Ring Cleavage Products Hydrolysis->Degradant1 Degradant2 De-acetylated Product Hydrolysis->Degradant2 Degradant3 Oxidized Products Oxidation->Degradant3 Degradant4 Photodegradation Products Photolysis->Degradant4

Caption: Inferred degradation pathways for the target compound.

G cluster_workflow Experimental Workflow for Stability Testing Start Start: Compound Solution Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Stability_Study Set up Stability Study (Different Conditions) Start->Stability_Study HPLC_Method_Dev Develop & Validate Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method_Dev HPLC_Method_Dev->Stability_Study Time_Points Analyze Samples at Various Time Points Stability_Study->Time_Points Data_Analysis Data Analysis: Quantify Degradation Time_Points->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

References

Troubleshooting

"5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" assay interference and mitigation

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione". The information herein is based on gener...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione". The information herein is based on general principles of analytical chemistry and data from structurally similar compounds, due to a lack of specific literature on assay interference for this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione that might influence assay performance?

A1: The molecule possesses several functional groups that can affect its behavior in analytical and biological assays:

  • A β-dicarbonyl-like moiety: The arrangement of the 4-hydroxy group and the two carbonyl groups at positions 2 and 6, along with the 5-acetyl group, creates an enolizable system. This can lead to pH-dependent tautomerism and potential chelation of metal ions, which may interfere with assay signals.

  • Acidic Proton: The hydroxyl group at the 4-position is enolic and therefore acidic. Its ionization state is pH-dependent, which can alter the compound's solubility, polarity, and spectral properties.

  • Conjugated System: The molecule contains a conjugated system of double bonds, which is expected to produce a characteristic UV-Visible absorption spectrum. Alterations to this system through degradation or pH changes can lead to spectral shifts and inaccurate quantification.

Q2: What is the expected UV-Visible absorption profile for this compound?

Q3: Can this compound chelate metal ions? If so, how might this interfere with my assay?

A3: The β-dicarbonyl-like structure suggests a potential for chelation of divalent metal cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺). If your assay buffer contains these ions, or if they are essential cofactors for an enzyme in your assay, the compound could sequester them, leading to inhibition or altered activity that is not related to its primary biological function. This can be a source of false-positive results in enzyme inhibition assays.

Troubleshooting Guides

Issue 1: Poor Reproducibility or Drifting Signal in HPLC-UV Analysis

If you are observing inconsistent peak areas, retention times, or a drifting baseline during HPLC analysis, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps & Mitigation Strategies
Compound Instability in Mobile Phase The compound may be degrading in the mobile phase, especially if the pH is not optimal. Prepare fresh mobile phase daily. Evaluate the stability of the compound at different pH values (e.g., by incubating in the mobile phase and monitoring for degradation products over time). Adjust the mobile phase pH to a range where the compound is most stable.
Tautomerization The keto-enol tautomerism can result in peak broadening or split peaks if the interconversion is slow on the chromatographic timescale. Adjusting the mobile phase pH or temperature may help to favor one tautomeric form.
Chelation with Metal Contaminants Metal ions in the mobile phase or from the HPLC system can interact with the compound, leading to peak tailing or shifts in retention time. Use high-purity solvents and consider adding a small amount of a chelating agent like EDTA to the mobile phase to sequester metal ions.
Column Overloading Injecting too high a concentration of the compound can lead to peak fronting or tailing. Prepare a dilution series to ensure you are working within the linear range of the column and detector.
Issue 2: Inconsistent Results in Cell-Based or Enzyme Assays

If you are observing high variability or unexpected results in biological assays, the following factors related to the compound's chemical nature could be at play.

Potential Cause Troubleshooting Steps & Mitigation Strategies
Metal Ion Chelation The compound may be chelating essential metal ion cofactors for enzymes, leading to non-specific inhibition. Add a surplus of the relevant metal ion to the assay buffer to see if the inhibitory effect is reversed. Alternatively, use a chelator-free buffer if the enzyme does not require metal ions.
Reactivity with Assay Components The enolate form of the molecule is nucleophilic and could potentially react with electrophilic components in your assay medium, such as reactive dyes or reagents containing α,β-unsaturated carbonyls. Run control experiments without the biological target to check for direct reactions between the compound and other assay components.
Low Solubility or Precipitation The compound may have poor solubility in aqueous assay buffers, leading to precipitation and inaccurate concentrations. Determine the compound's solubility in the assay buffer. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid solvent-induced artifacts.
pH-Dependent Effects The compound's charge state and conformation can change with pH, affecting its ability to interact with the biological target. Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH after the addition of the compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. Method optimization will be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at the experimentally determined λmax (a diode array detector is recommended for initial method development to identify the optimal wavelength and check for peak purity).

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Acetonitrile) and dilute with the initial mobile phase composition. Filter samples through a 0.22 µm filter before injection.

Protocol 2: Assessing Compound Stability

This protocol can be used to evaluate the stability of the compound under different conditions.

  • Prepare stock solutions of the compound in an organic solvent (e.g., DMSO).

  • Prepare a series of buffers at different pH values (e.g., pH 4, 7.4, 9).

  • Spike the compound into each buffer to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at different temperatures (e.g., room temperature, 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by the developed HPLC-UV method.

  • Quantify the peak area of the parent compound over time. A decrease in peak area and/or the appearance of new peaks indicates degradation.

Visualizations

Assay_Troubleshooting_Workflow Troubleshooting Workflow for Assay Interference start Inconsistent Assay Results check_hplc Is it an HPLC-based assay? start->check_hplc Start Here check_bioassay Is it a biological assay? check_hplc->check_bioassay No hplc_issues HPLC Issues: - Peak Tailing/Broadening - Retention Time Shift - Poor Reproducibility check_hplc->hplc_issues Yes bioassay_issues Biological Assay Issues: - High Variability - Non-specific Effects - False Positives check_bioassay->bioassay_issues Yes hplc_cause1 Potential Cause: Compound Instability hplc_issues->hplc_cause1 hplc_cause2 Potential Cause: Tautomerism hplc_issues->hplc_cause2 hplc_cause3 Potential Cause: Metal Chelation hplc_issues->hplc_cause3 hplc_sol1 Mitigation: - Adjust mobile phase pH - Use fresh mobile phase hplc_cause1->hplc_sol1 hplc_sol2 Mitigation: - Modify pH or temperature hplc_cause2->hplc_sol2 hplc_sol3 Mitigation: - Use high-purity solvents - Add EDTA to mobile phase hplc_cause3->hplc_sol3 bio_cause1 Potential Cause: Metal Ion Chelation bioassay_issues->bio_cause1 bio_cause2 Potential Cause: Reactivity with Reagents bioassay_issues->bio_cause2 bio_cause3 Potential Cause: Poor Solubility bioassay_issues->bio_cause3 bio_sol1 Mitigation: - Add excess metal ions - Use chelator-free buffer bio_cause1->bio_sol1 bio_sol2 Mitigation: - Run reagent controls bio_cause2->bio_sol2 bio_sol3 Mitigation: - Check solubility - Use co-solvent (e.g., DMSO) bio_cause3->bio_sol3

Caption: A workflow for troubleshooting common issues in assays.

Tautomerism_and_Chelation Potential Chemical Interferences cluster_tautomerism Keto-Enol Tautomerism cluster_chelation Metal Ion Chelation keto Keto Form enol Enol Form (ionized enolate) keto->enol pH dependent reactivity Reaction with Electrophiles enol->reactivity Nucleophilic chelate_complex Chelate Complex enol->chelate_complex Binds to assay_interference Assay Interference reactivity->assay_interference Causes metal Metal Ion (M²⁺) metal->chelate_complex chelate_complex->assay_interference Causes

Caption: Potential interferences from tautomerism and chelation.

Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the in vivo bioavailability of the investigational compound 5...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the in vivo bioavailability of the investigational compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (herein referred to as Compound T). While specific pharmacokinetic data for Compound T is limited in public literature, this guide addresses common challenges associated with thiazine derivatives and other poorly soluble compounds, offering structured advice in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of Compound T after oral administration in our rat model. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge in preclinical development. For a compound with the structure of Compound T, the primary causes can be categorized as follows:

  • Poor Aqueous Solubility: The molecule's planar structure and multiple carbonyl and hydroxyl groups may lead to strong crystal lattice energy and poor solubility in gastrointestinal fluids.[1][2]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelial membrane to enter the bloodstream.

  • Extensive First-Pass Metabolism: The phenolic hydroxyl group and acetyl moiety are susceptible to rapid metabolism in the gut wall or liver (e.g., glucuronidation, sulfation) before the compound can reach systemic circulation.[1][2]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[2]

Q2: What are the critical first steps to diagnose the primary barrier to Compound T's oral absorption?

A2: A systematic approach is essential. We recommend the following initial in vitro and ex vivo assessments:

  • Physicochemical Characterization: Determine the aqueous solubility of Compound T at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate its transit through the GI tract. Also, determine its lipophilicity (LogP/LogD).

  • Permeability Assay: Use a Caco-2 cell monolayer assay to assess its intestinal permeability and identify if it is a potential substrate for P-gp efflux transporters.[3]

  • Metabolic Stability Assessment: Evaluate the stability of Compound T in liver microsomes (both rat and human) to determine its intrinsic clearance and susceptibility to first-pass metabolism.[2]

Q3: What general formulation strategies should we consider to improve the oral bioavailability of Compound T?

A3: Based on the outcomes of the initial characterization, several formulation strategies can be employed. Common approaches for poorly soluble drugs include:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the drug's surface area, which can enhance the dissolution rate.[3][4]

  • Amorphous Solid Dispersions: Dispersing Compound T in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.[1][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state within the GI tract, bypassing the dissolution step.[1][4]

  • pH Modification/Salt Formation: If the compound is ionizable, creating a salt form or using pH-modifying excipients in the formulation can improve solubility.[6][7]

Troubleshooting Guide

This guide provides direct, actionable steps for specific experimental issues.

Observed Problem Potential Cause Troubleshooting Steps
Low Cmax and AUC after oral dosing Poor Aqueous Solubility 1. Assess Solubility: Determine the equilibrium solubility in simulated gastric and intestinal fluids.[2] 2. Formulation Screen: Test simple formulations:     a. Co-solvent systems (e.g., PEG 400, propylene glycol).     b. Surfactant-based solutions.     c. Lipid-based systems (SEDDS).[3] 3. Particle Size Reduction: Prepare a nanosuspension or micronized powder and repeat the in vivo study.[4][8]
Low Intestinal Permeability 1. Caco-2 Assay: Perform a bidirectional Caco-2 assay to calculate the apparent permeability coefficient (Papp). 2. P-gp Substrate Identification: Conduct the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). A significant increase in transport indicates P-gp efflux.[2] 3. Prodrug Approach: Consider synthesizing a more lipophilic ester prodrug of the hydroxyl group to enhance passive diffusion.[1][8]
High variability in plasma concentrations between animals Inconsistent Dissolution/Precipitation in GI Tract 1. Vehicle Optimization: Ensure the dosing vehicle maintains the compound in a solubilized or finely suspended state. 2. Amorphous Solid Dispersion: Develop a solid dispersion formulation with a polymer like PVP or HPMC to prevent recrystallization in the gut.[5][7] 3. Fasting State: Control the fasting state of the animals, as food can significantly alter GI pH and motility, affecting absorption.[3]
Oral AUC is significantly lower than IV AUC (Absolute Bioavailability <10%) Extensive First-Pass Metabolism 1. In Vitro Metabolism: Use liver S9 fractions or hepatocytes to identify major metabolites. 2. Metabolic Enzyme Inhibition: Co-administer with a general CYP450 inhibitor (e.g., 1-aminobenzotriazole) in a pilot animal study to see if exposure increases. 3. Structural Modification: If metabolism at the hydroxyl group is confirmed, consider a prodrug strategy to mask this site.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, pharmacokinetic data to illustrate the potential impact of different formulation strategies on the bioavailability of Compound T in a rat model.

Table 1: Pharmacokinetic Parameters of Compound T in Different Formulations (Illustrative Data Following a 10 mg/kg Oral Dose in Rats)

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized) 75 ± 152.0350 ± 80100% (Reference)
Amorphous Solid Dispersion (1:4 Drug-to-Polymer Ratio) 250 ± 451.01450 ± 210414%
Self-Emulsifying Drug Delivery System (SEDDS) 310 ± 600.751700 ± 250486%
Ester Prodrug (in Aqueous Vehicle) 450 ± 701.52500 ± 300714%

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve 100 mg of Compound T and 400 mg of a suitable polymer carrier (e.g., PVP K30, HPMC-AS) in a minimal amount of a common organic solvent (e.g., methanol or a dichloromethane/methanol mixture).[2]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed.

  • Drying: Dry the resulting solid film in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried film into a fine powder and pass it through a sieve to ensure particle size uniformity.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). Assess the dissolution enhancement compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Dosing:

    • Oral (PO): Administer the selected formulation of Compound T via oral gavage at a dose of 10 mg/kg. The vehicle volume should be 5-10 mL/kg.

    • Intravenous (IV): For determining absolute bioavailability, administer a 1 mg/kg dose of Compound T (solubilized with a co-solvent like DMSO/PEG 400) via the tail vein.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound T in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like Phoenix WinNonlin.

Visualizations

Logical and Experimental Workflows

bioavailability_troubleshooting cluster_start Initial Observation cluster_strategy Strategy Selection cluster_formulation Formulation Approaches start Low & Variable Oral Bioavailability Observed solubility Assess Aqueous Solubility (pH-dependent) start->solubility Is it a solubility issue? permeability Caco-2 Permeability Assay start->permeability Is it a permeability issue? metabolism Metabolic Stability (Microsomes) start->metabolism Is it a metabolism issue? formulation Formulation Strategies solubility->formulation permeability->formulation prodrug Prodrug Synthesis permeability->prodrug metabolism->prodrug size_reduction Particle Size Reduction (Micronization, Nanosuspension) formulation->size_reduction asd Amorphous Solid Dispersion formulation->asd sedds Lipid-Based Formulation (SEDDS) formulation->sedds

Caption: Troubleshooting workflow for poor oral bioavailability.

formulation_strategies cluster_physicochemical Physicochemical Approaches cluster_delivery_system Delivery System Approaches compound Compound T (Poorly Soluble) micronization Micronization compound->micronization nanosuspension Nanosuspension compound->nanosuspension asd Amorphous Solid Dispersion compound->asd sedds SEDDS compound->sedds complexation Cyclodextrin Complexation compound->complexation absorption Enhanced Dissolution & GI Absorption micronization->absorption nanosuspension->absorption asd->absorption sedds->absorption complexation->absorption metabolic_pathway cluster_gut_liver First-Pass Metabolism (Gut Wall / Liver) cluster_blood Systemic Circulation CompoundT Compound T (Active Drug) Systemic Systemic Circulation (Active Drug) CompoundT->Systemic Escapes Metabolism UGT_SULT Phase II Enzymes (UGTs, SULTs) CompoundT->UGT_SULT Metabolism Prodrug Ester Prodrug (Masked -OH group) Esterases Esterases Prodrug->Esterases Hydrolysis Metabolite Glucuronide/Sulfate Conjugate (Inactive, Rapidly Excreted) UGT_SULT->Metabolite Esterases->CompoundT releases

References

Troubleshooting

Technical Support Center: 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-acetyl-4-hydro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione?

The most direct reported synthesis involves the reaction of malonic acid with potassium thiocyanate and acetic anhydride in acetic acid.[1] This one-pot reaction provides the target compound in moderate yields.

Q2: What are the expected yields for this synthesis?

Reported yields for the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione are in the range of 45-50%.[1] It has been noted that using other acid anhydrides, such as propionic or butyric anhydride to create other 5-acyl derivatives, results in significantly lower yields.[1]

Q3: What is the melting point of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione?

The corrected melting point for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is reported to be 198-200°C.[1] An earlier reported melting point of 184°C is considered inaccurate.[1]

Q4: Are there alternative synthetic methods available?

While the reaction of malonic acid, potassium thiocyanate, and acetic anhydride is the most directly reported method, an older method involving the heating of a mixture of dithiocarbamide, malonic acid, and PCl₃ has also been mentioned.[1] However, the reliability of this older method is less certain.

Troubleshooting Guide

This guide addresses common problems that may be encountered during the synthesis and scale-up of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Problem 1: Low or No Product Yield

Possible Causes:

  • Moisture in Reagents or Solvents: Acetic anhydride is highly susceptible to hydrolysis. Any moisture present will consume the anhydride, preventing the formation of the necessary reactive intermediates.

  • Inactive Potassium Thiocyanate: Potassium thiocyanate can degrade over time, especially if not stored in a dry environment.

  • Incorrect Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. Exceeding the optimal temperature could lead to decomposition of intermediates or the final product.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

Suggested Solutions:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous acetic anhydride and acetic acid. Dry all glassware thoroughly before use.

  • Verify Reagent Quality: Use high-purity, dry potassium thiocyanate. Consider purchasing a new batch if the quality of the existing stock is uncertain.

  • Optimize Reaction Temperature: If the reaction is not proceeding at the literature-specified temperature, consider a systematic study to find the optimal temperature range for your scale.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of starting materials and the formation of the product.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes:

  • Side Reactions: The formation of acyl isothiocyanate as a reactive intermediate can lead to various side reactions, including self-polymerization or reaction with nucleophilic impurities.

  • Decomposition of Product: The dione structure may be susceptible to degradation under prolonged heating or in the presence of strong acids or bases.

  • Incomplete Reaction: Unreacted starting materials will contaminate the final product.

Suggested Solutions:

  • Control Reagent Stoichiometry: Carefully control the molar ratios of the reactants to minimize side reactions.

  • Optimize Reaction Conditions: Adjusting the reaction temperature and time can help to minimize the formation of byproducts.

  • Purification Strategy: Due to the polar nature of the dione product, purification can be challenging. Consider the following:

    • Recrystallization: If a suitable solvent system can be identified, recrystallization is often the most effective method for purifying solid compounds.

    • Column Chromatography: For highly polar compounds, normal-phase silica gel chromatography may be challenging. Consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Acid-Base Extraction: The acidic nature of the 4-hydroxy group may allow for purification via acid-base extraction, although the stability of the compound under these conditions should be verified.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • High Polarity of the Product: The presence of two carbonyl groups, a hydroxyl group, and two heteroatoms makes the molecule very polar, leading to poor solubility in many common organic solvents and strong retention on silica gel.

  • Tautomerization: The 4-hydroxy-1,3-thiazine-2,6(3H)-dione core may exist in different tautomeric forms, which can complicate purification and characterization.

Suggested Solutions:

  • Solvent Selection for Recrystallization: Systematically screen a range of polar solvents and solvent mixtures to find an effective system for recrystallization.

  • Advanced Chromatographic Techniques:

    • Reverse-Phase Chromatography: Use a C18 or other reverse-phase column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol.

    • HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water, which can be effective for very polar compounds.

  • Characterization of Tautomers: Be aware of the potential for tautomerism when analyzing spectroscopic data (NMR, IR).

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Role
Malonic AcidC₃H₄O₄104.06135-137Starting Material
Potassium ThiocyanateKSCN97.18173Starting Material
Acetic AnhydrideC₄H₆O₃102.09-73Reagent
Acetic AcidC₂H₄O₂60.0516.6Solvent
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dioneC₆H₅NO₄S203.18198-200Product

Table 2: Summary of a Reported Synthetic Protocol

ParameterValueReference
Starting MaterialsMalonic Acid, Potassium Thiocyanate, Acetic Anhydride[1]
SolventAcetic Acid[1]
Reported Yield45-50%[1]
Product Melting Point198-200°C[1]

Experimental Protocols

Synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione [1]

Materials:

  • Malonic Acid

  • Potassium Thiocyanate (anhydrous)

  • Acetic Anhydride

  • Acetic Acid (glacial)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve malonic acid in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir to dissolve.

  • Slowly add acetic anhydride to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, carefully add the reaction mixture to ice water to induce precipitation.

  • Collect the crude product by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials & Reagents MA Malonic Acid Intermediate Reactive Intermediate (Acyl Isothiocyanate) MA->Intermediate Reaction KSCN Potassium Thiocyanate KSCN->Intermediate Reaction Ac2O Acetic Anhydride Ac2O->Intermediate Reaction AcOH Acetic Acid (Solvent) AcOH->Intermediate Reaction Product 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Intermediate->Product Cyclization

Caption: Synthetic pathway for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Troubleshooting_Workflow Start Low or No Product Yield CheckMoisture Check for Moisture in Reagents/Solvents Start->CheckMoisture CheckReagentQuality Verify Reagent Quality (KSCN) Start->CheckReagentQuality CheckTempTime Review Reaction Temperature and Time Start->CheckTempTime MonitorReaction Implement Reaction Monitoring (TLC/HPLC) Start->MonitorReaction Anhydrous Use Anhydrous Reagents/Solvents CheckMoisture->Anhydrous NewReagents Use New/High-Purity Reagents CheckReagentQuality->NewReagents OptimizeConditions Optimize T and Time CheckTempTime->OptimizeConditions TrackProgress Track Reactant Consumption and Product Formation MonitorReaction->TrackProgress

Caption: Troubleshooting workflow for low product yield.

Purification_Strategy Start Purification Challenges (High Polarity) Recrystallization Recrystallization Start->Recrystallization NormalPhase Normal-Phase Chromatography Start->NormalPhase ReversePhase Reverse-Phase Chromatography (RPC) Start->ReversePhase HILIC HILIC Start->HILIC SolventScreen Systematic Solvent Screening Recrystallization->SolventScreen HighPolarityEluent Challenging due to strong retention NormalPhase->HighPolarityEluent WaterAcetonitrile Use Water/ACN or Water/MeOH mobile phase ReversePhase->WaterAcetonitrile PolarStationaryPhase Effective for very polar compounds HILIC->PolarStationaryPhase

Caption: Decision tree for purification strategies.

References

Reference Data & Comparative Studies

Validation

Efficacy of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" compared to known antibiotics

Comparative Efficacy Analysis of Thiazine Derivatives and Established Antibiotics An Objective Guide for Researchers in Drug Development Introduction The escalating threat of antimicrobial resistance necessitates the exp...

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of Thiazine Derivatives and Established Antibiotics

An Objective Guide for Researchers in Drug Development

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential antibacterial activity. The thiazine class of heterocyclic compounds has garnered interest due to the diverse biological activities reported for its derivatives. This guide provides a comparative overview of the efficacy of select thiazine derivatives against common bacterial pathogens, benchmarked against widely used antibiotics. Due to a lack of available data on the intrinsic antimicrobial properties of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione , this report focuses on published data for other relevant thiazine compounds to illustrate the potential of this chemical family. The information presented herein is intended for researchers, scientists, and drug development professionals.

While direct antimicrobial data for "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" is not available in the public domain, studies on its derivatives, primarily as ligands in metal complexes, have been conducted. It is crucial to note that the antimicrobial activity of these complexes is not indicative of the parent compound's intrinsic efficacy. However, the broader family of thiazine derivatives has shown a range of antimicrobial activities.[1]

Quantitative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative thiazine derivatives and standard antibiotics against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate greater potency.

Table 1: MIC Values (µg/mL) of Selected Thiazole and Benzo[d]thiazole Derivatives [2]

CompoundStaphylococcus aureus (MRSA)Escherichia coli
2-phenyl-1,3-thiazole derivative (11)150 - 200150 - 200
2-phenyl-1,3-thiazole derivative (12)125 - 150125 - 150
Benzo[d]thiazole derivative (13)50 - 7550 - 75
Benzo[d]thiazole derivative (14)50 - 7550 - 75

Table 2: MIC Values (µg/mL) of Common Antibiotics

AntibioticStaphylococcus aureusEscherichia coli
Penicillin G0.4 - >24[3]Generally resistant
Ciprofloxacin0.5 - 0.6[4][5]0.013 - 0.015[4][5]
Tetracycline~6.5x more potent than against E.coli[6]2 - 16[7][8]

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

Standardized methods are crucial for the accurate determination of antimicrobial efficacy. The most common protocols are the Broth Microdilution and Agar Disk Diffusion methods, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Broth Microdilution Method for MIC Determination

This method is used to quantitatively determine the MIC of an antimicrobial agent.[10][11][12]

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[12][13]

  • Inoculum Preparation: The test microorganism is cultured to a standardized density (typically 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[9]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[12][14] A growth control (no antimicrobial agent) and a sterility control (no bacteria) are included.[13]

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 37°C) for 18-24 hours.[13]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10][13]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D E Read for Visible Growth D->E F Determine MIC E->F

Broth Microdilution Workflow for MIC Determination.
Agar Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized suspension of the test bacteria.

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Agar_Disk_Diffusion_Logic cluster_interpretation Interpretation cluster_result Result start Inoculate Agar Plate with Bacteria place_disk Place Antibiotic Disk on Agar Surface start->place_disk incubate Incubate Plate place_disk->incubate observe Observe Zone of Inhibition incubate->observe large_zone Large Zone observe->large_zone Growth Inhibited small_zone Small/No Zone observe->small_zone Growth Not Inhibited susceptible Susceptible large_zone->susceptible resistant Resistant small_zone->resistant

Logical Flow of the Agar Disk Diffusion Test.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for many novel thiazine derivatives is still under investigation. However, the structural relationship of the 1,3-thiazine core to cephalosporin antibiotics suggests a potential for interference with bacterial cell wall synthesis.[1] Established antibiotics have well-defined signaling pathways and mechanisms of action.

Antibiotic_Mechanisms cluster_beta_lactams Beta-Lactams (e.g., Penicillin) cluster_quinolones Fluoroquinolones (e.g., Ciprofloxacin) cluster_tetracyclines Tetracyclines penicillin Penicillin pbp Penicillin-Binding Proteins (PBPs) penicillin->pbp Inhibits cell_wall Cell Wall Synthesis lysis Cell Lysis cell_wall->lysis Disruption leads to ciprofloxacin Ciprofloxacin gyrase DNA Gyrase & Topoisomerase IV ciprofloxacin->gyrase Inhibits dna_rep DNA Replication cell_death_q Cell Death dna_rep->cell_death_q Inhibition leads to tetracycline Tetracycline ribosome 30S Ribosomal Subunit tetracycline->ribosome Binds to protein_synth Protein Synthesis bacteriostatic Bacteriostatic Effect protein_synth->bacteriostatic Inhibition causes

Simplified Mechanisms of Action for Major Antibiotic Classes.

While "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" itself lacks direct evidence of antimicrobial efficacy, the broader thiazine and benzothiazole families of compounds represent a promising area for the discovery of new antibacterial agents. As demonstrated by the MIC data for certain derivatives, these scaffolds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. Further research, including synthesis and screening of novel analogs of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione," is warranted to determine its potential as a lead compound in antibiotic drug discovery. The standardized experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such novel compounds.

References

Comparative

A Comparative Guide to the Biological Evaluation of 1,3-Thiazine Derivatives: Focus on "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione"

Introduction The 1,3-thiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-thiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" represents a key structure. While a specific enzyme target for this particular compound is not extensively documented in publicly available literature, the broader class of 1,3-thiazine derivatives has been investigated for various therapeutic applications. This guide provides a comparative overview of the reported biological activities of 1,3-thiazine analogs, details the experimental protocols for validating target enzyme binding affinity, and outlines potential signaling pathways that could be modulated.

Comparative Biological Activities of 1,3-Thiazine Derivatives

Derivatives of the 1,3-thiazine core have demonstrated a range of biological effects. The introduction of different substituents allows for the modulation of their activity, making them attractive for drug discovery programs.

Compound/Derivative ClassReported Biological ActivityReference
Schiff base of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with 2-aminophenol (and its metal complexes)Broad-spectrum antibacterial and antifungal activities.[1][1]
Pyrazine-1,3-thiazine hybridsActive against HIV reverse transcriptase and influenza A neuraminidase.[1][1]
4-hydroxy-N′-(benzylidene)-2H-benzo(e)(1,2) thiazine-3-carbohydrazide 1,1-dioxidesAntibacterial and radical scavenging activities.[1][1]
6-substituted 2H-1,3,5-thiadiazine-2,4(3H)-dionesAntifungal activity against Candida albicans and Trichophyton mentagrophytes. Some derivatives showed antibacterial and antileukemic activity.[2][2]
General 1,3-thiazine derivativesAntitumor, insecticide, and fungicidal properties. Also investigated as anti-radiation agents.[1][3][1][3]

Experimental Protocols for Target Binding Affinity Validation

Once a putative target enzyme is identified for "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" or its analogs, a series of biophysical and biochemical assays are required to validate and quantify the binding affinity. The following are standard experimental protocols.

1. Enzyme Inhibition Assay

This is often the initial step to determine if the compound affects the catalytic activity of the target enzyme.

  • Principle: The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor. The concentration of inhibitor that reduces the enzyme activity by 50% is the IC₅₀ value.

  • Methodology:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • In a multi-well plate, add the enzyme, substrate, and buffer.

    • Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

    • Initiate the reaction and monitor the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

  • Principle: The binding of an analyte (the compound) to a ligand (the target enzyme) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR angle.

  • Methodology:

    • Immobilize the purified target enzyme onto a suitable sensor chip.

    • Flow a series of concentrations of the test compound over the chip surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the ligand (compound) is titrated into a solution of the macromolecule (enzyme). The heat released or absorbed upon binding is measured.

  • Methodology:

    • Load the purified target enzyme into the sample cell and the test compound into the injection syringe.

    • Perform a series of small injections of the compound into the enzyme solution.

    • Measure the heat change after each injection.

    • Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein.

    • Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Binding Affinity Validation

The following diagram illustrates a typical workflow for validating the binding affinity of a compound to a target enzyme.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization cluster_3 Outcome a Compound Library b High-Throughput Screening (e.g., Enzyme Inhibition Assay) a->b c IC50 Determination b->c d Surface Plasmon Resonance (SPR) (KD, ka, kd) c->d e Isothermal Titration Calorimetry (ITC) (KD, ΔH, ΔS) c->e f Structure-Activity Relationship (SAR) d->f e->f g Cell-based Assays f->g h Candidate Drug g->h

Caption: Workflow for identifying and validating enzyme inhibitors.

Hypothetical Signaling Pathway Inhibition

This diagram shows a generic signaling pathway that could be targeted by a 1,3-thiazine derivative.

G cluster_pathway Cellular Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response inhibitor 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione inhibitor->kinase2

Caption: Inhibition of a kinase signaling pathway by a test compound.

"5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" belongs to a class of compounds with significant therapeutic potential. While its specific molecular target remains to be fully elucidated, the methodologies for such investigations are well-established. By employing a systematic approach of enzymatic and biophysical assays, researchers can validate binding affinities and uncover the mechanism of action for this and related 1,3-thiazine derivatives, paving the way for the development of novel therapeutics.

References

Validation

A Framework for Assessing Off-Target Interactions of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for the cross-reactivity analysis of the novel compound, 5-acetyl-4-hydroxy-2H-1,3-thiazine-...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the cross-reactivity analysis of the novel compound, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. As this appears to be a newly synthesized or not widely studied molecule, direct experimental data on its biological targets and off-target effects are not currently available in the public domain.[1][2] Therefore, this document outlines a systematic approach to characterize its selectivity profile, compare it with relevant alternative compounds, and present the resulting data in a clear and actionable format.

The 1,3-thiazine core is a component of various biologically active compounds, including some with antimicrobial and antitumor properties.[3][4][5] Derivatives of similar heterocyclic structures, such as thiazolidine-2,4-diones, have also shown a range of pharmacological activities.[6] Given this background, a thorough investigation into the cross-reactivity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is crucial to understanding its therapeutic potential and potential for adverse effects.[7][8]

Hypothetical Cross-Reactivity Profile

To illustrate the data that would be generated from a comprehensive cross-reactivity analysis, the following tables present a hypothetical screening of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and two comparator compounds against a panel of kinases and G-protein coupled receptors (GPCRs).

Comparator Compounds:

  • Comparator A (Rosiglitazone): A member of the thiazolidinedione class, known to act on peroxisome proliferator-activated receptors (PPARs), but with known off-target effects.

  • Comparator B (Staurosporine): A potent but non-selective protein kinase inhibitor, serving as a positive control for broad-spectrum kinase inhibition.

Table 1: Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase Target5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dioneComparator A (Rosiglitazone)Comparator B (Staurosporine)
CDK2/cyclin A15598
MAPK1 (ERK2)22895
PI3Kα851292
GSK3β451099
Src18397
VEGFR230696

Table 2: GPCR Binding Profile (% Inhibition at 10 µM)

GPCR Target5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dioneComparator A (Rosiglitazone)Comparator B (Staurosporine)
Adrenergic α2A12555
Dopamine D28303
Serotonin 5-HT2A5458
Muscarinic M115252
Histamine H13601
Cannabinoid CB1781510

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity data. Below are standard protocols for the key experiments that would be conducted.

1. Kinase Profiling Assay (e.g., KinaseGlo® Luminescent Assay)

  • Objective: To determine the inhibitory activity of the test compounds against a panel of purified kinases.

  • Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this activity by a compound results in a higher signal.

  • Procedure:

    • Prepare a reaction mixture containing the specific kinase, its substrate, and ATP in a buffer solution.

    • Add the test compound (5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione or comparators) at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Incubate the reaction at 30°C for 1 hour.

    • Add the KinaseGlo® reagent, which contains luciferase and its substrate, to the reaction.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control.

2. GPCR Radioligand Binding Assay

  • Objective: To assess the ability of test compounds to displace a radiolabeled ligand from a specific GPCR.

  • Principle: This competitive binding assay measures the affinity of a compound for a receptor by quantifying its ability to compete with a known high-affinity radioligand.

  • Procedure:

    • Prepare cell membranes expressing the target GPCR.

    • In a multi-well plate, combine the cell membranes, a known concentration of the radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors), and the test compound at a final concentration of 10 µM.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of specific binding.

Visualizing Experimental Workflow and Potential Signaling Pathways

To provide a clearer understanding of the experimental process and the potential biological context of the findings, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Hit Validation Compound Synthesis Compound Synthesis Purity Assessment (LC-MS, NMR) Purity Assessment (LC-MS, NMR) Compound Synthesis->Purity Assessment (LC-MS, NMR) Stock Solution Preparation Stock Solution Preparation Purity Assessment (LC-MS, NMR)->Stock Solution Preparation Kinase Panel Screen Kinase Panel Screen Stock Solution Preparation->Kinase Panel Screen GPCR Panel Screen GPCR Panel Screen Stock Solution Preparation->GPCR Panel Screen Ion Channel Panel Screen Ion Channel Panel Screen Stock Solution Preparation->Ion Channel Panel Screen Primary Hit Identification Primary Hit Identification Kinase Panel Screen->Primary Hit Identification GPCR Panel Screen->Primary Hit Identification Ion Channel Panel Screen->Primary Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Hit Identification->Dose-Response & IC50 Determination Secondary/Functional Assays Secondary/Functional Assays Dose-Response & IC50 Determination->Secondary/Functional Assays Selectivity Profile Selectivity Profile Secondary/Functional Assays->Selectivity Profile

Caption: Workflow for Cross-Reactivity Analysis.

G 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione PI3Kα PI3Kα 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione->PI3Kα Inhibition PIP3 PIP3 PI3Kα->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation

Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.

Conclusion and Future Directions

The provided framework offers a robust starting point for the comprehensive cross-reactivity analysis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. The hypothetical data and detailed protocols serve as a guide for the necessary experimental work. A systematic evaluation of the off-target profile is a critical step in the drug discovery process, enabling a more informed assessment of a compound's therapeutic potential and safety profile.[9][10] Future studies should focus on conducting these screens, followed by secondary functional assays to confirm the biological relevance of any identified off-target interactions.

References

Comparative

Synergistic Effects of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: A Review of Available Research

A comprehensive search of scientific literature reveals a notable absence of direct studies investigating the synergistic effects of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with other compounds. The primary focu...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a notable absence of direct studies investigating the synergistic effects of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with other compounds. The primary focus of existing research has been on the synthesis and characterization of novel metal complexes derived from this thiazine-dione, and the subsequent evaluation of their biological activities, particularly as antimicrobial and antitumor agents.

While the concept of synergistic effects, where the combined therapeutic impact of two or more compounds is greater than the sum of their individual effects, is a critical area of drug development, research has not yet extended to this specific molecule in combination with others. The current body of literature centers on creating new chemical entities by complexing 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with various metal ions and other organic ligands, such as S-methyl dithiocarbazate.[1][2][3][4]

These studies meticulously detail the synthesis protocols and characterize the resulting complexes using techniques like elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic methods (IR, UV-Vis, NMR, ESR, and mass spectrometry).[4][5][6][7][8][9][10][11] The primary biological evaluation of these novel complexes has been focused on their standalone efficacy against various bacterial, fungal, and cancer cell lines.[2][6][7][12][13]

For instance, research has explored the antimicrobial properties of hydrazone metal complexes of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and S-methyl dithiocarbazate.[1][3] Another study details the preparation of a ligand for Cr(III) coordination from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and 5-methyl dithiocarbazate, with subsequent investigation of its properties.[2]

However, these studies do not contain quantitative data, experimental protocols, or signaling pathway diagrams related to the synergistic interactions of the parent compound, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, with other therapeutic agents.

Therefore, a comparison guide on the synergistic effects of this compound cannot be constructed based on the currently available scientific literature. Future research is warranted to explore the potential of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in combination therapies, which could unveil novel and more effective treatment strategies. Researchers and drug development professionals are encouraged to investigate this untapped area of study.

References

Validation

A Comparative Study of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and Benzothiazine Analogs in Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antimicrobial potential of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and various benzothiazine anal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potential of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and various benzothiazine analogs. While direct comparative studies are limited, this document consolidates available data on their synthesis, antimicrobial activity, and mechanisms of action to inform future research and drug development efforts.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Both 1,3-thiazine and benzothiazine derivatives have emerged as promising classes of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a comparative overview of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and representative benzothiazine analogs, highlighting their potential in combating microbial infections.

Chemical Structures

The core structures of the compounds under comparison are presented below.

Figure 1: Chemical structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

Caption: Core structure of the 1,3-thiazine derivative.

Figure 2: General chemical structure of Benzothiazine, showcasing the fusion of a benzene ring and a thiazine ring.

Caption: Core structure of Benzothiazine.

Synthesis Overview

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

The synthesis of 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones can be achieved through the reaction of malonic acid with potassium thiocyanate and an acid anhydride in the presence of a carboxylic acid.[4]

G reagent1 Malonic Acid reaction Reaction reagent1->reaction reagent2 Potassium Thiocyanate reagent2->reaction reagent3 Acid Anhydride reagent3->reaction catalyst Carboxylic Acid catalyst->reaction product 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione reaction->product

Caption: Synthesis of the 1,3-thiazine derivative.

Benzothiazine Analogs

Benzothiazine derivatives can be synthesized through various routes. For instance, 1,2-benzothiazines have been synthesized in a three-step process starting from chalcones. This involves chlorosulfonation, followed by bromination, and finally cyclization with an amine.[5]

G start Chalcone step1 Chlorosulfonation start->step1 intermediate1 Chalcone Sulfonyl Chloride step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 Dibromo Derivative step2->intermediate2 step3 Cyclization with Amine intermediate2->step3 product 1,2-Benzothiazine Analog step3->product

Caption: Synthesis workflow for 1,2-benzothiazine analogs.

Comparative Antimicrobial Activity

In contrast, various benzothiazine analogs have been directly evaluated for their antimicrobial properties. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for selected benzothiazine derivatives against various microbial strains.

Table 1: Antibacterial Activity of Selected 1,2-Benzothiazine Analogs [5]

Compound IDR GroupsTest OrganismMIC (µg/mL)
31 R1=H, R2=H, R3=H, R4=H, R5=HBacillus subtilis25
Staphylococcus aureus200
33 R1=H, R2=CH3, R3=H, R4=H, R5=HBacillus subtilis50
Staphylococcus aureus100
38 R1=H, R2=Cl, R3=H, R4=H, R5=HBacillus subtilis25
Staphylococcus aureus50
43 R1=H, R2=Br, R3=H, R4=H, R5=HBacillus subtilis50
Staphylococcus aureus100

Note: The specific substitutions for each compound ID can be found in the source publication.

Table 2: Antifungal Activity of Selected Benzothiazole Analogs [7]

Compound IDTest OrganismMIC (µg/mL)
66c Candida albicans12.5
66c Aspergillus niger25

Note: The specific substitutions for each compound ID can be found in the source publication.

Mechanism of Action and Signaling Pathways

The precise antimicrobial mechanisms for many thiazine and benzothiazine derivatives are still under investigation. However, some insights have been gained.

1,3-Thiazine Derivatives

The antimicrobial activity of some 1,3-thiazine derivatives, particularly those related to cephalosporins, is attributed to the inhibition of bacterial cell wall synthesis.[8] The β-lactam ring mimicry allows these compounds to interfere with the peptidoglycan synthesis, a critical component of the bacterial cell wall.

cluster_pathway Proposed Antimicrobial Mechanism of 1,3-Thiazine Derivatives Thiazine 1,3-Thiazine Derivative PBP Penicillin-Binding Proteins (PBPs) Thiazine->PBP Inhibition CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to cluster_pathway Proposed Antimicrobial Mechanism of Benzothiazole Derivatives Benzothiazole Benzothiazole Derivative DNAGyrase DNA Gyrase Benzothiazole->DNAGyrase Inhibition DNAReplication DNA Replication DNAGyrase->DNAReplication Essential for CellDeath Bacterial Cell Death DNAReplication->CellDeath Inhibition leads to G start Prepare Bacterial Inoculum step1 Serially Dilute Test Compound in 96-well Plate start->step1 step2 Inoculate Wells with Bacterial Suspension step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 end Determine MIC (Lowest concentration with no visible growth) step3->end

References

Comparative

Activity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in Resistant Versus Sensitive Cell Lines: A Review of Available Data

A comprehensive review of existing scientific literature reveals a notable absence of studies directly comparing the cytotoxic or biological activity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in drug-resistant...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies directly comparing the cytotoxic or biological activity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in drug-resistant versus drug-sensitive cell lines. While this compound has been synthesized and utilized as a versatile ligand in coordination chemistry, its intrinsic activity, particularly in the context of cellular resistance mechanisms, remains largely unexplored.

The primary focus of the available research has been on the synthesis of metal complexes incorporating 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione as a ligand. These complexes have been investigated for a range of biological activities, including antimicrobial and potential antitumor effects. For instance, the compound has been used in the preparation of chromium(III) complexes, and as a precursor for hydrazone ligands that can coordinate with various metal ions like copper(II), nickel(II), cobalt(II), and zinc(II).[1][2][3][4][5][6][7][8][9][10]

The proposed mechanism of action for these metal complexes is generally attributed to the complex as a whole, rather than the specific activity of the 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione moiety. It is suggested that these complexes may exert their effects by binding to the metal-binding sites of enzymes within microorganisms or cancer cells, thereby disrupting essential cellular processes like respiration and protein synthesis.[1] However, these are general proposed mechanisms for metal-based drugs and are not based on specific experimental evidence for complexes containing this particular thiazine derivative.

Data Presentation

Due to the lack of experimental data comparing the activity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in resistant and sensitive cell lines, a quantitative comparison table cannot be generated at this time.

Experimental Protocols

Detailed experimental protocols for assessing the differential activity of a compound in resistant versus sensitive cell lines would typically include the following, though no such studies have been published for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione:

Cell Viability Assay (e.g., MTT Assay)

  • Cell Culture: Sensitive and resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistant cell lines are typically maintained in media containing a low concentration of the selecting drug to maintain the resistant phenotype.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) values are determined by plotting the percentage of viability against the log of the compound concentration.

Diagram of a General Experimental Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Sensitive Sensitive Cell Line Viability Cell Viability Assay (e.g., MTT) Sensitive->Viability Resistant Resistant Cell Line Resistant->Viability Compound 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Compound->Viability IC50 IC50 Determination Viability->IC50 Comparison Comparison of IC50 Values IC50->Comparison

Caption: General workflow for comparing compound activity in sensitive vs. resistant cells.

Future Directions

To address the current knowledge gap, future research should focus on evaluating the intrinsic biological activity of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. This would involve screening the compound against a panel of cancer cell lines, including well-characterized drug-sensitive and resistant pairs. Such studies would be crucial in determining if this thiazine derivative possesses any inherent cytotoxic or modulatory activity and whether it holds potential as a standalone therapeutic agent or as a scaffold for the development of novel anticancer drugs that can overcome resistance. Furthermore, mechanistic studies would be necessary to elucidate any specific molecular targets or signaling pathways affected by this compound.

References

Validation

A Comparative Guide to Kinase Inhibitors: Evaluating "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" Against Commercial BTK Inhibitors

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Publicly available data on the specific biological targets and inhibitory activity of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione"...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific biological targets and inhibitory activity of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" is limited. Therefore, this guide provides a template for a head-to-head comparison using Bruton's tyrosine kinase (BTK) as an illustrative target, given its importance in various signaling pathways and the availability of well-characterized commercial inhibitors. The data presented for "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" is hypothetical and serves as a placeholder to demonstrate a comparative framework.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the activation of other hematopoietic cells.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][3] This guide provides a comparative analysis of the investigational compound "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" against established commercial BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.

The comparison is based on biochemical potency (IC50), which measures the concentration of an inhibitor required to reduce the activity of the BTK enzyme by 50%. Understanding the relative potency and selectivity of these compounds is crucial for preclinical and clinical development.

Data Presentation: Biochemical Potency Against BTK

The following table summarizes the half-maximal inhibitory concentration (IC50) of the selected compounds against the BTK enzyme. Lower IC50 values indicate higher potency.

CompoundTypeBTK IC50 (nM)Reference(s)
Investigational Compound
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dioneSmall MoleculeHypotheticalN/A
Commercial Inhibitors
Ibrutinib (PCI-32765)Covalent, Irreversible0.5[4][5][6][7]
Acalabrutinib (ACP-196)Covalent, Irreversible3 - 5.1[8][9]
Zanubrutinib (BGB-3111)Covalent, Irreversible0.4 - 1.5[10]

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Calcium->Downstream PKC->Downstream Inhibitor BTK Inhibitors (e.g., Ibrutinib) Inhibitor->BTK inhibits

Caption: Simplified BTK Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Inhibitors Plate_Setup Add Inhibitor and Enzyme Mix to Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare BTK Enzyme and Substrate Mix Enzyme_Prep->Plate_Setup Initiate Initiate Reaction with ATP Plate_Setup->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Terminate Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Terminate Incubate_1 Incubate at RT Terminate->Incubate_1 Detect Add Detection Reagent (Convert ADP to ATP) Incubate_1->Detect Incubate_2 Incubate at RT Detect->Incubate_2 Read Measure Luminescence Incubate_2->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for BTK Biochemical Inhibition Assay.

Logical Relationship

Logical_Relationship cluster_compounds Test Articles cluster_assays Evaluation Assays cluster_metrics Key Performance Metrics Goal Comparative Evaluation of BTK Inhibitors Investigational Investigational Compound (5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione) Goal->Investigational Commercial Commercial Inhibitors (Ibrutinib, Acalabrutinib, etc.) Goal->Commercial Biochemical Biochemical Assay (Enzyme Potency) Investigational->Biochemical Cellular Cell-Based Assay (Cellular Potency & Target Engagement) Investigational->Cellular Selectivity Kinase Selectivity Panel (Off-Target Effects) Investigational->Selectivity Commercial->Biochemical Commercial->Cellular Commercial->Selectivity IC50 IC50 (Potency) Biochemical->IC50 Occupancy Target Occupancy Cellular->Occupancy Selectivity_Score Selectivity Score Selectivity->Selectivity_Score Conclusion Head-to-Head Performance Profile IC50->Conclusion Occupancy->Conclusion Selectivity_Score->Conclusion

Caption: Logical Flow for Comparative Inhibitor Evaluation.

Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)

This protocol describes a common method to determine the biochemical potency of an inhibitor against purified BTK enzyme using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[11][12][13][14][15]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified recombinant BTK enzyme.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The luminescent signal is directly proportional to the kinase activity.[11][14]

Materials:

  • Recombinant human BTK enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]

  • Substrate (e.g., poly(Glu, Tyr) 4:1 synthetic peptide)[15]

  • ATP (at or near Km concentration for BTK)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution or vehicle control.

  • Enzyme Addition: Add 5 µL of a solution containing the recombinant BTK enzyme in Kinase Buffer to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Add 2.5 µL of a solution containing the substrate and ATP in Kinase Buffer to each well to start the reaction.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][13]

  • Detect ADP: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30-60 minutes at room temperature.[13][15]

  • Read Luminescence: Measure the luminescence using a compatible plate reader.

Data Analysis:

  • The raw luminescence units (RLU) are collected.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the high (no inhibitor) and low (no enzyme) controls.

  • The IC50 value is determined by fitting the percent inhibition data versus the logarithm of the inhibitor concentration to a four-parameter variable slope (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism).

References

Comparative

A Comparative Guide to the Synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of established methods for the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established methods for the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, a heterocyclic compound of interest in medicinal chemistry. The reproducibility, efficiency, and reaction conditions of two prominent synthetic routes are detailed to aid researchers in selecting the most suitable method for their laboratory setting.

Method 1: One-Pot Reaction of Malonic Acid, Potassium Thiocyanate, and Acetic Anhydride

A contemporary and efficient method for the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves a one-pot reaction of malonic acid with potassium thiocyanate and acetic anhydride in the presence of acetic acid. This method, reported by Yuskovets, Moskvin, and Ivin, offers a respectable yield and produces a product with a consistent melting point.

Experimental Protocol:

While the full detailed experimental protocol from the original publication is not publicly available, the key reaction parameters are outlined below based on the available information.

Reactants:

  • Malonic Acid

  • Potassium Thiocyanate

  • Acetic Anhydride

  • Acetic Acid (solvent)

General Procedure: The reaction is carried out by combining malonic acid and potassium thiocyanate in acetic acid, followed by the addition of acetic anhydride. The mixture is then heated to facilitate the cyclization and acylation reactions, ultimately yielding the desired product.

Quantitative Data:
ParameterValueReference
Yield 45-50%[1]
Melting Point 198-200 °C[1]

Method 2: Ziegler and Steiner Synthesis

An earlier method, developed by Ziegler and Steiner, utilizes dithiocarbamide, malonic acid, and phosphorus trichloride (PCl₃). While this method has been historically significant, it involves the use of a more hazardous reagent (PCl₃). Interestingly, a reproduction of this synthesis by Yuskovets et al. yielded a product with a melting point identical to that obtained via Method 1, suggesting that both routes lead to the same compound.

Experimental Protocol:

Reactants:

  • Dithiocarbamide

  • Malonic Acid

  • Phosphorus Trichloride (PCl₃)

General Procedure: This synthesis involves heating a mixture of dithiocarbamide and malonic acid with phosphorus trichloride, which acts as a dehydrating and activating agent to promote the formation of the 1,3-thiazine ring.

Quantitative Data:
ParameterValue (Original Report)Value (Reproduced)Reference
Melting Point 184 °C198-200 °C[1]

Comparison of Synthesis Methods

FeatureMethod 1 (Yuskovets et al.)Method 2 (Ziegler and Steiner)
Reagents Malonic acid, potassium thiocyanate, acetic anhydride, acetic acidDithiocarbamide, malonic acid, phosphorus trichloride
Reported Yield 45-50%Not explicitly stated in recent sources
Safety Considerations Acetic anhydride and acetic acid are corrosive.Phosphorus trichloride is highly toxic and corrosive.
Reproducibility The consistent melting point in reproduced experiments suggests good reproducibility.Initial reports of a lower melting point suggest potential variability or impurity in the original synthesis.

Logical Workflow for Synthesis Selection

SynthesisSelection start Start: Need to synthesize 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione reagent_safety Consider Reagent Safety and Availability start->reagent_safety method1 Method 1: Yuskovets et al. reagent_safety->method1 Prefer safer, more common reagents method2 Method 2: Ziegler and Steiner reagent_safety->method2 PCl3 is highly hazardous yield_consideration Evaluate Reported Yield decision Select Optimal Synthesis Method yield_consideration->decision Method 1 has a defined yield of 45-50% method1->yield_consideration method2->yield_consideration

Caption: Decision workflow for selecting a synthesis method.

Conclusion

For the synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, the method described by Yuskovets, Moskvin, and Ivin (Method 1) appears to be the more favorable option for most laboratory settings. It avoids the use of the highly hazardous reagent phosphorus trichloride and provides a reliable yield of the target compound. While the Ziegler and Steiner method is of historical importance, the safety concerns associated with PCl₃ make it a less desirable choice. Further investigation into the full experimental details of both methods would be beneficial for a more exhaustive comparison and optimization of the synthesis. Researchers should always conduct a thorough risk assessment before undertaking any chemical synthesis.

References

Validation

Benchmarking 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: A Comparative Guide for Drug Development Professionals

Introduction "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" belongs to the broad class of 1,3-thiazine derivatives, a group of heterocyclic compounds recognized for their diverse and significant pharmacological poten...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" belongs to the broad class of 1,3-thiazine derivatives, a group of heterocyclic compounds recognized for their diverse and significant pharmacological potential.[1][2] While direct benchmarking studies on this specific molecule are not yet prevalent in published literature, the known bioactivities of its structural analogs and derivatives suggest a strong potential for antimicrobial and antifungal applications. Schiff bases derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, when complexed with metal ions, have demonstrated broad-spectrum antibacterial and antifungal properties. This indicates that the parent compound is a valuable scaffold for the development of novel antimicrobial agents.

The 1,3-thiazine core is a key structural component in many established therapeutic agents, most notably the cephalosporin class of β-lactam antibiotics.[1] Derivatives of this heterocyclic system have been reported to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, antiviral, and antitubercular effects. This guide aims to provide a comparative overview of the potential antimicrobial and antifungal efficacy of compounds related to "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" by benchmarking them against established drugs. The provided data on related compounds, alongside detailed experimental protocols, serves as a valuable resource for researchers and scientists in the field of drug discovery and development.

Performance Benchmark: Antimicrobial and Antifungal Activity of 1,3-Thiazine Derivatives

To contextualize the potential efficacy of "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione," this section presents a summary of the antimicrobial and antifungal activities of structurally related 1,3-thiazine and 1,3-thiazole derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][4][5] A lower MIC value indicates greater potency. For comparison, the MIC values of commonly used reference drugs, Ciprofloxacin (antibacterial) and Fluconazole (antifungal), are included.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
1,3-Thiazine & Thiazole Derivatives
2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a, 7b, 7c)Candida albicans3.9[6]
4-Ethyl-4-hydroxy-2-phenyl-5,6-dihydro-4H-1,3-thiazine (3c)Mycobacterium tuberculosis H37Rv>6.25 (% inhibition of 76 at 6.25 µg/mL)[7]
5-Hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]non-3-ene (3a)Mycobacterium tuberculosis H37Rv>6.25 (% inhibition of 97 at 6.25 µg/mL)[7]
Benzo[d]thiazole derivative (14)Staphylococcus aureus (MRSA)50-75[8]
Benzo[d]thiazole derivative (14)Escherichia coli50-75[8]
Benzo[d]thiazole derivative (14)Aspergillus niger50-75[8]
Reference Drugs
FluconazoleCandida albicans15.62[6]
CiprofloxacinStaphylococcus aureus0.5 - 2Standard Reference
CiprofloxacinEscherichia coli0.015 - 1Standard Reference
KetoconazoleAspergillus niger10[8]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of antimicrobial activity. The following section details the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

1. Preparation of Materials:

  • Test Compound: "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" or its derivatives, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Microbial Strains: Pure cultures of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Growth Media: Appropriate liquid broth for the selected microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3][9]

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

  • Reagents: Sterile saline or phosphate-buffered saline (PBS), McFarland standards.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microorganism from a fresh agar plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Further dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

3. Assay Procedure:

  • Dispense the growth medium into all wells of the 96-well plate.

  • Create a serial two-fold dilution of the test compound stock solution across the wells of the microtiter plate.[10] This is typically done by adding a volume of the stock solution to the first well and then transferring half of the volume to the subsequent wells.

  • Inoculate each well (except for the sterility control) with the prepared microbial suspension.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only, no inoculum) on each plate.

4. Incubation:

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for Candida species).

5. Data Interpretation:

  • After incubation, visually inspect the plates for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.[4][5]

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay workflow.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells (5x10^5 CFU/mL) Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

This guide provides a foundational benchmark for "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" based on the established activities of its chemical class. The presented data and protocols are intended to support further research and development of this promising compound as a potential therapeutic agent.

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protect...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For novel or less-common research compounds such as 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione (CAS No. 91114-97-5), a comprehensive Safety Data Sheet (SDS) may not be readily available. In the absence of specific hazard data, this compound must be treated as potentially hazardous.[1][2][3] This guide provides a procedural framework for the safe handling and disposal of this chemical, based on established protocols for managing hazardous waste in a laboratory setting.

Immediate Safety and Handling Precautions

Given the unknown hazard profile of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, a cautious approach is mandatory. One available source indicates the compound has shown antibacterial activity, but this information is insufficient to rule out other potential hazards. Therefore, all personnel handling this substance must use appropriate Personal Protective Equipment (PPE) and adhere to standard laboratory safety protocols.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A chemical-resistant laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Chemical and Physical Properties

While detailed hazard information is lacking, some basic physical and chemical properties of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione have been identified. This information is crucial for proper storage and handling.

PropertyValue
CAS Number 91114-97-5
Molecular Formula C₆H₅NO₄S
Molecular Weight 187.18 g/mol
Melting Point 198 °C

Step-by-Step Disposal Protocol

The disposal of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione must follow a systematic and compliant process. The primary route for disposal is through an approved hazardous waste management service.[4]

  • Waste Identification and Segregation:

    • All waste streams containing 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione must be clearly identified.

    • Solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a dedicated and clearly labeled hazardous waste container.[4]

    • Liquid waste, such as solutions containing the compound, should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.[4]

    • Do not mix this waste with other incompatible chemical waste streams.[5]

  • Container Management and Labeling:

    • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6]

    • All waste containers must be labeled as "Hazardous Waste" from the moment accumulation begins.[6]

    • The label must include the full chemical name: "5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione" and the CAS number "91114-97-5".

    • Indicate any known or suspected hazards. In this case, "Potentially Hazardous - Handle with Caution" is appropriate.

    • The date when the first item of waste was added to the container must be clearly marked.[5]

  • Storage Pending Disposal:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from general laboratory traffic.[5]

    • Ensure that incompatible chemicals are not stored in the same secondary containment.

    • Regularly inspect the SAA for any signs of container leakage or degradation.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

    • Provide the disposal service with all available information about the chemical.

    • Never dispose of this chemical down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

  • Evacuate and Notify: Alert personnel in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor and institutional EHS department.

  • Control and Contain: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: All spill clean-up materials must be collected and disposed of as hazardous waste in a properly labeled container.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

DisposalWorkflow cluster_prep Preparation and Handling cluster_waste Waste Collection and Segregation cluster_label Container Labeling cluster_storage Storage and Disposal start Start: Handling 5-acetyl-4-hydroxy- 2H-1,3-thiazine-2,6(3H)-dione ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Solid or Liquid) fume_hood->waste_gen segregate Segregate Waste Streams waste_gen->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid labeling Label Container as 'Hazardous Waste' with: - Full Chemical Name & CAS Number - 'Potentially Hazardous' Warning - Accumulation Start Date solid_waste->labeling liquid_waste->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa ehs_contact Contact Institutional EHS or Licensed Waste Contractor saa->ehs_contact disposal Professional Hazardous Waste Disposal ehs_contact->disposal

Caption: Disposal workflow for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

References

Handling

Personal protective equipment for handling 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Disclaimer: No specific Safety Data Sheet (SDS) was found for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. The following guidance is based on the general properties and hazards of structurally similar thiazine compo...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. The following guidance is based on the general properties and hazards of structurally similar thiazine compounds. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Hazard Assessment

Thiazine derivatives as a class of compounds may present a range of biological activities and potential hazards. Based on data from similar compounds, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione should be treated as a potentially hazardous substance. Potential hazards may include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Organ Damage: Some related compounds may cause organ damage through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety GogglesRequired if vapors/aerosols are generatedLab Coat
Spill Cleanup Chemical Fume Hood (if possible)Chemical-resistant Gloves (e.g., Butyl rubber)Chemical Splash Goggles and Face ShieldFull-face respirator with appropriate cartridgeChemical-resistant Apron or Coveralls

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.

  • Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

2. Dissolution and Reaction:

  • Add the solid compound to the solvent slowly and carefully within the chemical fume hood.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.

3. Work-up and Purification:

  • All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.

  • Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.

Emergency Procedures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

  • Spill Response: Evacuate the immediate area. Wear appropriate PPE as outlined in the PPE table for spill cleanup. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, including contaminated PPE, glassware, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate waste containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety department for specific guidance.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh spill Spill prep_ppe->spill exposure Personal Exposure prep_ppe->exposure dissolve Dissolve in Solvent weigh->dissolve Transfer to Reaction Vessel reaction Perform Reaction dissolve->reaction workup Work-up and Purify reaction->workup collect_waste Collect Waste in Labeled Container workup->collect_waste Collect Experimental Waste dispose Dispose as Hazardous Waste collect_waste->dispose

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Reactant of Route 2
Reactant of Route 2
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
© Copyright 2026 BenchChem. All Rights Reserved.